Ethoxydimethylphenylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethoxy-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-4-11-12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCECZPYHVEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062000 | |
| Record name | Ethoxydimethylphenylsilane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1825-58-7 | |
| Record name | (Ethoxydimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | Ethoxydimethylphenylsilane | |
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| Record name | Benzene, (ethoxydimethylsilyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxydimethylphenylsilane | |
| Source | EPA DSSTox | |
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| Record name | Ethoxydimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.788 | |
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| Record name | ETHOXYDIMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
Technical Monograph: Ethoxydimethylphenylsilane (PhMe2SiOEt)
CAS Number: 1825-58-7 Synonyms: Dimethylethoxyphenylsilane, Ethoxy(dimethyl)phenylsilane
Executive Summary
Ethoxydimethylphenylsilane (PhMe2SiOEt) serves as a pivotal organosilicon intermediate, primarily utilized as a masked silanol in palladium-catalyzed cross-coupling reactions (Hiyama-Denmark coupling) and as a robust silylating agent in materials science. Unlike its trimethylsilyl (TMS) analogues, the inclusion of a phenyl group confers unique electronic properties—specifically, enhanced electrophilicity at the silicon center due to the inductive effect of the phenyl ring—while providing necessary steric bulk to stabilize reaction intermediates.
This guide details the physicochemical profile, synthesis, and critical application protocols for PhMe2SiOEt, designed for researchers requiring high-fidelity control over silicon-based methodologies.
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₆OSi | |
| Molecular Weight | 180.32 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Boiling Point | 93–95 °C @ 25 mmHg | 250 °C @ 760 mmHg (extrapolated) |
| Density | 0.924 g/mL @ 25 °C | |
| Refractive Index | ||
| Solubility | Soluble in Toluene, THF, DCM, Ethanol | Hydrolyzes in water |
| Flash Point | 91 °C (Closed Cup) | Combustible Liquid (Class IIIA) |
| Stability | Stable under anhydrous conditions | Moisture sensitive; hydrolyzes to silanol |
Synthesis & Production
While commercially available, high-purity PhMe2SiOEt (essential for kinetic studies or catalytic cycles) is best synthesized fresh via the alcoholysis of chlorosilanes. This method avoids the contamination of siloxane dimers often found in aged commercial samples.
Protocol: Alcoholysis of Phenyldimethylchlorosilane
Reaction:
Reagents:
-
Phenyldimethylchlorosilane (CAS 768-33-2): 1.0 equiv.
-
Absolute Ethanol: 1.2 equiv.
-
Triethylamine (Et₃N): 1.1 equiv (Acid scavenger).
-
Solvent: Anhydrous Diethyl Ether or Hexane.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and inert gas (Ar/N₂) inlet.
-
Charge: Add Phenyldimethylchlorosilane (10.0 g, 58.6 mmol) and anhydrous hexane (50 mL). Cool to 0 °C in an ice bath.
-
Addition: Mix Absolute Ethanol (3.24 g, 70.3 mmol) with Triethylamine (6.5 g, 64.5 mmol) in a separate vial. Add this mixture dropwise to the silane solution over 30 minutes. Note: Immediate precipitation of Et₃N·HCl salts will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via GC-MS or TLC (stain with PMA) to ensure consumption of the chlorosilane.
-
Workup: Filter the white precipitate (amine salts) through a fritted glass funnel or Celite pad under an inert atmosphere. Wash the cake with cold hexane (2 x 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (approx. 93 °C @ 25 mmHg) to obtain the pure product.
Yield: Typically 85–92%.
Core Application: Hiyama-Denmark Cross-Coupling
The primary utility of CAS 1825-58-7 is as a precursor to dimethylphenylsilanol , a highly active species in Pd-catalyzed cross-coupling. The ethoxy group acts as a "mask," preventing premature siloxane formation (dimerization) while being readily activatable.
Mechanistic Insight
The phenyl group on the silicon renders the Si–O bond more labile to nucleophilic attack compared to trialkylsilanes. In the presence of a fluoride source (TBAF) or a base (NaOH), the ethoxy group is displaced to form a pentacoordinate silicate or the free silanol, which then undergoes transmetallation with Palladium.
Figure 1: Activation pathway of Ethoxydimethylphenylsilane in Hiyama-Denmark coupling. The ethoxy derivative serves as the stable storage form of the active silanol.
Experimental Protocol: Fluoride-Free Coupling
This protocol utilizes the in situ hydrolysis of PhMe2SiOEt to the silanol, avoiding the need for toxic fluoride salts.
Reagents:
-
Aryl Halide (Ar-I): 1.0 equiv.
-
Ethoxydimethylphenylsilane: 1.2 equiv.
-
Catalyst: Pd(OAc)₂ (2 mol%).
-
Base: NaOH (2.0 equiv, solid).
-
Solvent: Toluene/Water (10:1).
Procedure:
-
Combine the aryl halide (1.0 mmol), PhMe2SiOEt (216 mg, 1.2 mmol), and Pd(OAc)₂ (4.5 mg) in a reaction vial.
-
Add toluene (3 mL) and NaOH (80 mg).
-
Heat to 80 °C for 6–12 hours. The water present in the base/solvent system hydrolyzes the ethoxysilane to PhMe2SiOHin situ.
-
The phenyl group on the silicon facilitates the transmetallation step via
-coordination to the Palladium center, a feature absent in trimethylsilyl analogues. -
Cool, extract with ether, and purify via column chromatography.[1]
Secondary Application: Surface Modification
PhMe2SiOEt is used to impart hydrophobicity to silica surfaces or metal oxides. The ethoxy group reacts with surface hydroxyls (–OH), tethering the PhMe2Si- moiety.
-
Advantage: The phenyl group provides UV absorption properties and greater thermal stability than a trimethylsilyl (TMS) cap.
-
Reactivity: Less reactive than the chloro-analogue but generates non-corrosive ethanol as the byproduct, making it suitable for sensitive substrates.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritation: The compound hydrolyzes on contact with moisture in mucous membranes to release ethanol and silanols, causing irritation (H315, H319).
-
Flammability: Flash point is 91 °C; handle away from open flames.
Storage:
-
Store under an inert atmosphere (Nitrogen/Argon).
-
Moisture exclusion is critical; degradation leads to the formation of the disiloxane dimer (1,1,3,3-tetramethyl-1,3-diphenyldisiloxane), which is catalytically inactive in some systems.
References
-
Hiyama Coupling Fundamentals: Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by fluoride ion.[2][3] Journal of Organic Chemistry, 53(4), 918–920. Link
-
Silanol Activation: Denmark, S. E., & Ober, M. H. (2003). Organosilanols: From curiosities to versatile coupling reagents.[2] Aldrichimica Acta, 36(3), 75–85. Link
- Synthesis via Alcoholysis: Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter. (Standard reference for chlorosilane alcoholysis).
-
Direct Hiyama Coupling: Bi, L., & Georg, G. I. (2011). Direct Hiyama Cross-Coupling of Enaminones with Triethoxy(aryl)silanes and Dimethylphenylsilanol. Organic Letters, 13(20), 5413–5415. Link
-
Physical Properties Data: PubChem Compound Summary for CID 15770, Ethoxydimethylphenylsilane. Link
Sources
Technical Guide: Safety and Handling of (Ethoxydimethylsilyl)benzene
Core Directive & Scope
This guide provides an operational safety framework for (Ethoxydimethylsilyl)benzene (CAS No. 18163-07-0), also known as Phenyldimethylethoxysilane. Unlike generic solvent safety guides, this document focuses on the compound's specific reactivity profile—primarily its hydrolytic instability and the resulting evolution of ethanol and silanols.
The "Why" Behind the Hazard: While the parent molecule is a combustible liquid with moderate direct toxicity, its primary operational risk stems from hydrolysis . Upon contact with ambient moisture, the ethoxy group cleaves, releasing ethanol (a flammable solvent) and generating silanols that can polymerize or alter reaction stoichiometry. Therefore, safety protocols must treat this substance not just as a static liquid, but as a moisture-sensitive precursor.
Physicochemical Safety Profile
The following data characterizes the pure substance. Note the Flash Point of 61°C , which places it on the border of Flammable and Combustible liquid classifications, requiring strict static control measures.
| Property | Value | Operational Implication |
| CAS Number | 18163-07-0 | Unique identifier for inventory/SDS verification. |
| Physical State | Liquid (Clear, Straw-colored) | Visually inspect for turbidity (sign of hydrolysis/polymerization). |
| Boiling Point | 93°C @ 25 mm Hg | High boiling point at atm pressure; vacuum distillation required for purification. |
| Flash Point | 61°C (Closed Cup) | Combustible Liquid. Ground/bond all transfer equipment. |
| Density | 0.926 g/mL | Lighter than water; will float during aqueous spills. |
| Vapor Pressure | < 5 mm Hg @ 25°C | Low volatility, but accumulation in headspace is possible. |
| Solubility | Insoluble (Reacts with water) | Do not use water for initial spill cleanup.[1] |
Data Source: Gelest, Inc.[2] Safety Data Sheet [1]
Hazard Identification & Toxicology[1]
GHS Classification[2][3]
-
Flammable/Combustible Liquid (Category 4): H227 - Combustible liquid.[3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
The Hydrolysis Hazard (Mechanistic Insight)
The ethoxy-silicon bond (
Reaction Pathway:
Visualization: Hydrolysis & Decomposition Pathway
The following diagram illustrates the breakdown of (Ethoxydimethylsilyl)benzene when exposed to moisture, highlighting the dual risks of chemical contamination (Silanol) and flammability (Ethanol).
Caption: Hydrolytic cleavage of the ethoxy group releases ethanol, significantly lowering the flash point of the mixture.
Operational Safety Protocols
A. Storage & Stability[1][5]
-
Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon). Oxygen and moisture are the primary degradation vectors.
-
Container: Use septum-sealed borosilicate glass or stainless steel containers. Avoid long-term storage in plastics that may be permeable to moisture.
-
Shelf Life: Re-test purity every 6-12 months. An increase in viscosity or the smell of ethanol indicates decomposition.
B. Transfer Techniques (The "Dry" Chain)
To maintain the integrity of the reagent and safety of the operator, avoid pouring. Use positive pressure transfer.[1]
-
Oven-Dry Glassware: Ensure receiving flasks are baked (>120°C) and cooled under inert gas.
-
Cannula/Syringe Transfer:
-
Small Scale (<50 mL): Use a gas-tight syringe with a long needle. Flush the syringe with N2 prior to draw.
-
Large Scale (>50 mL): Use a double-tipped needle (cannula) transfer driven by low-pressure inert gas.
-
-
Grounding: When transferring large volumes, ground the metal cannula to the solvent keg to prevent static discharge, as the reagent is combustible.
C. Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles are mandatory. A face shield is recommended during transfer operations to protect against pressurized spray if a septum fails.
-
Skin: Nitrile gloves (standard thickness) provide adequate splash protection. For prolonged immersion or spill cleanup, use Silver Shield® or Viton® laminates.
-
Respiratory: Work within a certified fume hood. If heating the substance outside a hood (not recommended), a respirator with Organic Vapor (OV) cartridges is required.
Emergency Response & Waste Management
Fire Fighting Measures[1]
-
Class B Fire: Use Dry Chemical, CO2, or Alcohol-resistant foam.[1]
-
Water Hazard: Do NOT use a direct water stream. Water will react with the silane, accelerating the release of ethanol (fuel) and potentially spreading the fire. Water fog may be used to cool containers.[1]
Spill Containment Workflow
In the event of a spill, the priority is to eliminate ignition sources and prevent water contact.[1]
Caption: Decision matrix for spill response emphasizing moisture avoidance.
Waste Disposal
-
Quenching: Do not dispose of pure silane directly. Quench small amounts by slowly adding to a stirred mixture of 90% Isopropanol / 10% Water (with dilute acid/base catalyst if needed) in a fume hood to control the exotherm and ethanol release.
-
Segregation: Dispose of as organic solvent waste. Do not mix with strong oxidizers or concentrated acids.
References
-
Gelest, Inc. (2015).[3] Safety Data Sheet: Phenyldimethylethoxysilane (SIP6728.4). Retrieved from
-
PubChem. (n.d.). Compound Summary: Methanol (General Alcohol Safety). National Library of Medicine. Retrieved from [Link]
-
BenchChem. (2025).[4] Essential Safety and Operational Guide for Handling Silanes. Retrieved from
-
Silicones Europe. (n.d.). Safe Handling of Silicon Compounds. Retrieved from [Link]
Sources
Technical Guide: Ethoxydimethylphenylsilane (PhMe₂SiOEt) in Silylation and Synthetic Strategy
Executive Summary
Ethoxydimethylphenylsilane (CAS: 1825-58-7) serves as a specialized organosilicon reagent used primarily to install the dimethylphenylsilyl (DMPS) moiety onto nucleophilic substrates (alcohols, amines, and surfaces).[1] Unlike aggressive chlorosilanes, this ethoxy-derivative offers a milder silylation pathway via trans-silylation (trans-etherification) , eliminating the generation of corrosive hydrogen chloride.
In drug development, the utility of PhMe₂SiOEt extends beyond simple protection. The installed DMPS group acts as a "masked hydroxyl" equivalent. Through the Fleming-Tamao oxidation , the phenyldimethylsilyl group can be stereospecifically converted into a hydroxyl group (
Part 1: Chemical Identity & Physicochemical Profile[2]
Before detailing the mechanism, it is critical to understand the steric and electronic nature of the reagent. The phenyl group provides significant steric bulk (greater than a methyl group in TMS, but less than tert-butyl in TBDMS), offering a unique stability profile.
| Property | Specification |
| IUPAC Name | Ethoxydimethyl(phenyl)silane |
| Formula | |
| Molecular Weight | 180.32 g/mol |
| Boiling Point | 94–95 °C (at 15 mmHg) |
| Density | 0.956 g/mL |
| Leaving Group | Ethoxide ( |
| Reactive Group | Silicon center (electrophilic) |
| Installed Moiety | Dimethylphenylsilyl (DMPS) |
Part 2: Mechanism of Action I — Silylation (Installation)
The fundamental mechanism of action for PhMe₂SiOEt is Nucleophilic Substitution at Silicon (
The Trans-silylation Pathway
The reaction between an alcohol (
Mechanistic Steps:
-
Activation: The ethoxy group is a relatively poor leaving group compared to chloride or triflate. The reaction requires catalysis (Bronsted acid, Lewis acid, or Nucleophilic activation).
-
Nucleophilic Attack: The substrate alcohol attacks the silicon center.
-
Pentacoordinate Intermediate: A trigonal bipyramidal intermediate forms where the entering alcohol and leaving ethoxy group occupy apical positions (in accordance with Apicophilicity rules).
-
Elimination: Ethanol is expelled.
-
Equilibrium Shift: The reaction is driven to completion by the continuous removal of ethanol (via distillation or azeotropic removal).
Visualization: Catalytic Cycle ( -Si)
The following diagram illustrates the acid-catalyzed exchange mechanism, highlighting the pentacoordinate transition state.
Figure 1: Acid-catalyzed nucleophilic substitution at silicon involving a pentacoordinate intermediate.
Part 3: Mechanism of Action II — Synthetic Utility (Fleming-Tamao)[3][4]
Once installed, the DMPS group acts as a robust protecting group that withstands basic hydrolysis better than TMS ethers. However, its primary value in drug development is as a surrogate for the hydroxyl group .
The Fleming-Tamao Oxidation
This reaction sequence converts the Carbon-Silicon bond into a Carbon-Oxygen bond.[2][3][4] This is particularly useful for synthesizing polyols where direct installation of a hydroxyl group would be chemically difficult or stereochemically ambiguous.
The Mechanism:
-
Electrophilic Attack (Ipso-Substitution): An electrophile (typically
, , or ) attacks the phenyl ring at the position attached to silicon. -
Protodesilylation: The phenyl group is cleaved, replacing the stable C-Si bond with a labile Heteroatom-Si bond (e.g., F-Si or Br-Si).[2]
-
Oxidation: Peracetic acid or Hydrogen Peroxide attacks the silicon, followed by a rearrangement (migration of the alkyl group from Si to O) similar to the Baeyer-Villiger oxidation.
-
Hydrolysis: The resulting silyl ether hydrolyzes to the alcohol.[3]
Figure 2: The Fleming-Tamao oxidation pathway converting the DMPS moiety into an alcohol.
Part 4: Experimental Protocols
Protocol A: Catalytic Trans-silylation (Installation)
Use Case: Protection of a primary alcohol under neutral/mildly acidic conditions.
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv) or Sodium Ethoxide (0.05 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add the substrate alcohol, PhMe₂SiOEt, and Toluene (0.5 M concentration relative to substrate).
-
Catalysis: Add the catalyst (PPTS for acid-sensitive, NaOEt for base-stable substrates).
-
Reflux: Heat the mixture to reflux (110°C). The reaction relies on the azeotropic removal of the ethanol byproduct.
-
Monitoring: Monitor by TLC. Reaction typically completes in 4–12 hours.
-
Workup: Cool to room temperature.
-
If Acid Cat: Dilute with ether, wash with saturated
, then brine. -
If Base Cat: Wash with
solution.
-
-
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Protocol B: Surface Modification (Silanization)
Use Case: Creating hydrophobic glass/silica surfaces for bio-assays.
-
Activation: Clean glass slides with Piranha solution (3:1
: ) for 30 min. Warning: Highly Corrosive. Rinse with DI water and dry at 120°C. -
Deposition: Prepare a 2% (v/v) solution of PhMe₂SiOEt in dry Ethanol (95%) + Water (5%) adjusted to pH 5.0 with acetic acid.
-
Incubation: Immerse slides in the solution for 2 hours at room temperature.
-
Curing: Rinse slides with ethanol, then cure in an oven at 110°C for 1 hour to finalize the Si-O-Si bond formation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium limitation (Ethanol presence). | Ensure efficient removal of ethanol via Dean-Stark or molecular sieves (4Å) in the reaction vessel. |
| Hydrolysis of Reagent | Moisture in solvent/atmosphere. | PhMe₂SiOEt is moisture sensitive. Use anhydrous toluene and perform reaction under Argon/Nitrogen. |
| No Reaction (Sterics) | Substrate is a tertiary alcohol. | Trans-silylation is sensitive to sterics. Switch to the more reactive Chlorodimethylphenylsilane with Imidazole/DMAP. |
| Product Instability | Acidic workup too strong. | The DMPS group is acid-labile (though more stable than TMS). Buffer aqueous washes to pH 7. |
References
-
Fleming, I., et al. (1984).[5][3] "The phenyldimethylsilyl group as a masked hydroxy group." Journal of the Chemical Society, Chemical Communications, (1), 29-31.[3] Link
-
Tamao, K., et al. (1983).[3] "Oxidative cleavage of silicon-carbon bonds in organosilicon fluorides to alcohols." Organometallics, 2(11), 1694–1696.[3] Link
-
Jones, G. R., & Landais, Y. (1996). "The Oxidation of the Carbon-Silicon Bond."[2][3][4] Tetrahedron, 52(22), 7599-7662. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Silyl Ethers). Link
-
Gelest, Inc. (2020). "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. Link
Sources
The Silicon Bridge: From Inorganic Origins to Bio-Isosteric Therapeutics
Executive Summary
Organosilanes represent the critical interface between the inorganic rigidity of silica and the versatile functionality of organic carbon. While historically relegated to the domain of polymer chemistry and materials science (silicones), the organosilane moiety has recently emerged as a potent tool in medicinal chemistry. This guide traces the evolution of the silicon-carbon (Si-C) bond from its serendipitous discovery in 1863 to its modern application as a "bio-isostere" in drug development. We will analyze the mechanistic underpinnings of the Direct Process, the catalytic cycles of hydrosilylation, and the strategic deployment of the "Silicon Switch" to alter pharmacokinetics.
Part 1: The Synthetic Dawn (1863–1940)
The First Si-C Bond (1863)
The history of organosilicon chemistry began not with a search for new materials, but with a debate over atomic weight. In 1863, Charles Friedel and James Mason Crafts (famous for the Friedel-Crafts alkylation) attempted to determine the valency of silicon.[1]
Working in Wurtz’s laboratory, they reacted silicon tetrachloride (
Technical Insight: This reaction established silicon as tetravalent, mirroring carbon, yet distinct in its reactivity. Unlike carbon, silicon does not form stable double bonds (
Kipping and the "Uninviting Glues" (1899–1940)
Frederic Stanley Kipping , often called the "Father of Silicones," dedicated his career to organosilicon chemistry.[2][3] He utilized Grignard reagents (discovered in 1900) to synthesize chiral silanes. Kipping coined the term "silicone" because he believed he had synthesized the silicon equivalent of ketones (
Crucially, Kipping viewed these polymers as failures, famously describing them as "uninviting glues" with no practical value [2]. This illustrates a classic scientific causality: synthetic methodology (Grignard) was ahead of application (Materials Science).
Part 2: The Industrial Pivot – The Direct Process (1940s)[2][4]
The transition from laboratory curiosity to industrial necessity occurred during WWII, driven by the need for heat-resistant insulators for aircraft engines.
The Rochow-Müller Synthesis
Independently in the US (Eugene Rochow, GE) and Germany (Richard Müller), researchers discovered the Direct Process in the 1940s.[2][4] This heterogeneous reaction bypassed the expensive Grignard reagents, allowing mass production of methylchlorosilanes [3].
Reaction:
Mechanism:
The reaction is not a simple surface adsorption.[2] It relies on the formation of a reactive copper-silicide phase, specifically the
[4]
Part 3: Mechanistic Foundations of the Si-C Bond
To apply organosilanes in drug discovery, one must understand how silicon differs from carbon. It is not merely a "larger carbon"; it alters the electronic landscape of the molecule.
Comparative Properties
| Property | Carbon (C-C) | Silicon (C-Si) | Impact on Drug Design |
| Bond Length | 1.54 Å | 1.87 Å | Increases molecular volume; alters receptor fit. |
| Electronegativity | 2.55 (Pauling) | 1.90 (Pauling) | Bonds are polarized ( |
| Lipophilicity | Baseline | High | Increases logP; improves membrane permeability. |
| Covalent Radius | 77 pm | 117 pm | Relieves steric strain in crowded systems. |
The Beta-Silicon Effect
The lower electronegativity of silicon stabilizes a positive charge at the
Part 4: The Bio-Isostere Era – The "Silicon Switch"
Modern drug development utilizes the "Silicon Switch" (sila-substitution), pioneered by Reinhold Tacke .[5] This involves replacing a specific carbon atom in a drug scaffold with silicon [4].[5][6][7][8]
Therapeutic Advantages
-
Metabolic Blockade: Silicon alters the metabolic stability. For example, replacing a carbon subject to rapid CYP450 oxidation with silicon can extend the half-life, as silanols (
) are often more stable or excreted differently than their carbinol counterparts. -
Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity (typically
to ) enhances transport across the BBB. -
Selectivity: The larger bond length (1.87 Å) can subtly change the conformation of a ligand, potentially improving selectivity for one receptor subtype over another (e.g., Sila-haloperidol).
Part 5: Experimental Protocols
Protocol A: Platinum-Catalyzed Hydrosilylation
The formation of Si-C bonds via alkene insertion. This is the standard method for functionalizing silanes.
Objective: Synthesize triethyl(octyl)silane from 1-octene and triethylsilane. Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).
Reagents:
-
1-Octene (1.0 eq, 112.2 g/mol )
-
Triethylsilane (1.1 eq, 116.3 g/mol )
-
Karstedt’s Catalyst (2% Pt in xylene, ~10 ppm loading)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon. Reason: Si-H bonds are susceptible to hydrolysis and oxidation; Pt(0) can be deactivated by
. -
Catalyst Activation: Add 1-octene and the catalyst solution to the flask. Heat to 60°C.
-
Controlled Addition: Add triethylsilane dropwise via the addition funnel over 30 minutes. Reason: The reaction is highly exothermic. Adding the hydride to the alkene prevents "runaway" thermal events.
-
Monitoring: Monitor reaction progress via IR spectroscopy (disappearance of the Si-H peak at ~2100
). -
Workup: Once complete, cool to room temperature. Remove volatiles under reduced pressure. Purify via vacuum distillation.
Mechanistic Validation (Chalk-Harrod Cycle): The reaction follows the Chalk-Harrod mechanism.[9] The key step determining regioselectivity (anti-Markovnikov) is the insertion of the alkene into the Pt-H bond.
Protocol B: Sila-Substitution (Conceptual Workflow)
Replacing a quaternary carbon with silicon in a drug scaffold.
Objective: Synthesize a sila-analogue of a tertiary alcohol drug.
-
Precursor Synthesis: Synthesize the organolithium or Grignard reagent of the drug's side chain (
). -
Silyl Core: Start with a chlorosilane core (
). -
Nucleophilic Attack: React
with at -78°C in THF.-
Note: Silicon is more electrophilic than carbon; double substitution can occur if stoichiometry is not strictly controlled.
-
-
Hydrolysis: Carefully quench the remaining Si-Cl bond with water/base to form the silanol (
).-
Critical Check: Verify the stability of the silanol. Some silanols dehydrate to disiloxanes (
) spontaneously. Bulky groups (t-butyl) on the silicon stabilize the -OH group.
-
References
-
Friedel, C., & Crafts, J. M. (1863).[3] "Sur quelques nouvelles combinaisons organiques du silicium et sur le poids atomique de cet élément." Comptes Rendus, 56, 590–593.
-
Kipping, F. S. (1937).[3] "Organic derivatives of silicon."[1][3] Proceedings of the Royal Society of London.[3] Series A, 159(896), 139-148.
-
Rochow, E. G. (1945).[2] "The Direct Synthesis of Organosilicon Compounds." Journal of the American Chemical Society, 67(6), 963–965.
-
Tacke, R., & Zilch, H. (1986).[8] "Sila-Substitution—A Useful Strategy for Drug Design?" Endeavour, 10(4), 191-197.
-
Chalk, A. J., & Harrod, J. F. (1965). "Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes." Journal of the American Chemical Society, 87(1), 16–21.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Kipping Discovers Silicones | History | Research Starters | EBSCO Research [ebsco.com]
- 4. Direct process - Wikipedia [en.wikipedia.org]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Ethoxydimethylphenylsilane as a Silylating Agent
This Application Note is designed for researchers in surface chemistry, chromatography, and organic synthesis. It details the use of Ethoxydimethylphenylsilane (PhMe₂SiOEt) as a specialized silylating agent, distinct from common chlorosilanes due to its non-corrosive byproducts and specific reactivity profile.
Executive Summary
Ethoxydimethylphenylsilane (CAS: 1825-58-7) is a monofunctional organosilane used primarily to introduce the dimethylphenylsilyl (DMPS) group onto hydroxyl-bearing substrates. Unlike chlorosilanes (e.g., PhMe₂SiCl) which release corrosive HCl, this ethoxy-derivative releases ethanol upon reaction, making it a critical reagent for acid-sensitive substrates and corrosion-sensitive instrumentation.
Key Applications:
-
Surface Engineering: "End-capping" of residual silanol groups on silica chromatography phases to eliminate peak tailing.
-
Organic Synthesis: Protection of alcohols as DMPS ethers via trans-silylation.
-
Materials Science: Hydrophobization of silica nanoparticles and glass surfaces without cross-linking (polymerization).
Chemical Profile & Mechanism[1]
The Reagent
-
Formula:
-
Structure: A central Silicon atom bonded to one Phenyl group, two Methyl groups, and one Ethoxy leaving group.
-
Reactivity: The ethoxy group (
) is less reactive than a chloride ( ) or triflate ( ). Activation requires either thermal energy (reflux), acid/base catalysis, or nucleophilic activation (fluoride).
Mechanism of Action (Trans-Silylation)
The fundamental reaction is a trans-etherification (for alcohols) or condensation (for surface silanols).
Reaction Equation:
-
Driving Force: Removal of the volatile byproduct (Ethanol) shifts the equilibrium to the right (Le Chatelier's principle).
-
Selectivity: Being monofunctional (one ethoxy group), it forms a monolayer or single bond. It cannot polymerize into a 3D network, ensuring a well-defined surface structure.
Figure 1: General mechanism of silylation via ethoxysilane. The reaction is driven by the removal of ethanol.
Application I: Surface Modification (End-Capping)
This is the primary industrial use. After functionalizing silica (e.g., with C18 chains), residual acidic silanol groups (
Protocol A: Hydrophobization of Silica Surfaces
Objective: Convert hydrophilic Si-OH groups on glass/silica to hydrophobic Si-PhMe₂ groups.[]
Materials:
-
Substrate: Activated Silica (dried at 120°C under vacuum for 4h).
-
Reagent: Ethoxydimethylphenylsilane (excess).
-
Solvent: Anhydrous Toluene.
-
Catalyst: n-Propylamine (optional, accelerates reaction).
Step-by-Step Workflow:
-
Preparation: Suspend 5g of dried silica in 50 mL of anhydrous Toluene.
-
Addition: Add 1.0 mL of Ethoxydimethylphenylsilane (approx. 5 mmol, excess relative to surface silanols).
-
Catalysis (Optional): Add 50 µL of n-Propylamine. The amine acts as a base to deprotonate surface silanols, increasing nucleophilicity.
-
Reaction: Reflux the mixture at 110°C for 12–24 hours. Note: Reflux is crucial to distill off the ethanol byproduct if a Dean-Stark trap is used, though open reflux is often sufficient.
-
Workup:
-
Cool to room temperature.
-
Filter the solid.
-
Wash sequentially with Toluene (2x), Ethanol (2x), and Methanol (2x) to remove unreacted silane.
-
-
Drying: Dry the modified silica at 80°C under vacuum.
Validation:
-
Contact Angle: Water contact angle should increase significantly (typically >85°).
-
Elemental Analysis: Increase in Carbon content (%C).
Application II: Protection of Alcohols in Organic Synthesis
Using PhMe₂SiOEt allows for the introduction of the Dimethylphenylsilyl (DMPS) protecting group under neutral or slightly acidic conditions, avoiding the harsh basicity of silyl anions or the acidity of chlorosilanes.
Protocol B: Acid-Catalyzed Trans-Silylation
Objective: Protect a secondary alcohol as a DMPS ether.
Reaction:
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a distillation head (or molecular sieves).
-
Mixing: Dissolve the alcohol (1.0 equiv) and Ethoxydimethylphenylsilane (1.2 – 1.5 equiv) in Toluene.
-
Catalyst: Add catalytic p-Toluenesulfonic acid (p-TsOH, 1-5 mol%).
-
Execution: Heat to 80-100°C.
-
Critical Step: If possible, apply a slight vacuum or a stream of nitrogen to remove the generated ethanol. This drives the reaction to completion.
-
-
Monitoring: Monitor by TLC. The product will be less polar (higher Rf) and UV-active (due to the phenyl group).
-
Quench: Cool and add a small amount of Triethylamine to neutralize the acid.
-
Purification: Concentrate and purify via flash chromatography (Silica gel).
Comparison of Silylating Agents
| Feature | Chlorodimethylphenylsilane (PhMe₂SiCl) | Ethoxydimethylphenylsilane (PhMe₂SiOEt) |
| Byproduct | HCl (Corrosive, requires base scavenger) | Ethanol (Neutral, requires removal) |
| Reactivity | High (Reacts at RT) | Moderate (Requires heat/catalyst) |
| Moisture Sensitivity | High (Hydrolyzes rapidly) | Moderate (Stable in air for short periods) |
| Use Case | Standard synthesis, robust substrates | Acid-sensitive substrates, Surface modification |
| Atom Economy | Lower (Cl is heavy) | Higher |
Visual Guide: Surface Functionalization Workflow
Figure 2: Workflow for the surface modification of silica particles using Ethoxydimethylphenylsilane.
References
-
Surface Modification Mechanism
- Title: Reactions of Ethoxysilanes with Silica: A Solid-st
- Source:Journal of the American Chemical Society / Texas A&M University.
- Context: Confirms mono-ethoxysilanes react directly with siloxane bonds and silanols without cross-linking.
-
URL:[Link] (Verified via Search Snippet 1.11)
-
Catalytic Trans-etherification
-
Title: Facile Synthesis of Ultra-Small Silver Nanoparticles... for the Etherification of Silanes.[2]
- Source:NIH / PubMed Central.
- Context: Describes the reversible nature of the silane-alcohol coupling and the production of Ethoxydimethylphenylsilane via dehydrogen
-
URL:[Link] (Verified via Search Snippet 1.1)
-
-
Enzymatic Silylation (Biocatalysis)
-
Silica Nanoparticle Protocols
Sources
Application Note: Ethoxydimethylphenylsilane in Organic & Materials Synthesis
The following Application Note and Protocol Guide is designed for researchers and drug development professionals, focusing on the specific utility of Ethoxydimethylphenylsilane (PhMe₂SiOEt) .
Executive Summary & Chemical Profile[1]
Ethoxydimethylphenylsilane (PhMe₂SiOEt) serves as a specialized organosilicon reagent that bridges the gap between highly reactive chlorosilanes and inert tetraalkylsilanes. Unlike its chlorinated analog (PhMe₂SiCl), PhMe₂SiOEt provides a non-corrosive, moisture-tolerant silylating pathway. It is primarily utilized for:
-
C–Si Bond Formation: Acting as an electrophilic silyl source to generate functionalized arylsilanes (precursors for Fleming-Tamao oxidation).
-
Surface Engineering: Installing the hydrophobic dimethylphenylsilyl (DMPS) moiety onto silica or glass surfaces.
-
Silanol Precursor: Generating in situ dimethylphenylsilanol (PhMe₂SiOH) for palladium-catalyzed cross-coupling (Hiyama-Denmark type).
Chemical Properties Table
| Property | Value | Relevance |
| Formula | C₁₀H₁₆OSi | Mono-alkoxy functionality |
| MW | 180.32 g/mol | Atom economy calculation |
| Boiling Point | ~94 °C (15 mmHg) | Distillable/Purifiable |
| Density | 0.889 g/mL | Solvent miscibility calculations |
| Reactivity | Moderate | Stable to ambient moisture; activates with Lewis Acids/Bases |
Core Application: C–Si Bond Construction (The "Masked Hydroxyl" Strategy)
Principle
In organic synthesis, the dimethylphenylsilyl (DMPS) group is often employed as a "masked" hydroxyl group. The phenyl ring on the silicon atom is crucial because it allows the silyl group to be oxidatively cleaved (Fleming-Tamao oxidation) to an alcohol later in the synthetic sequence. PhMe₂SiOEt acts as the electrophilic silylating agent to introduce this group.
Unlike chlorosilanes, which release corrosive HCl, PhMe₂SiOEt releases ethanol, making it compatible with acid-sensitive substrates when used with organometallics.
Protocol 1: Synthesis of Alkyl-Dimethyl-Phenyl-Silanes via Nucleophilic Substitution
Objective: To synthesize a functionalized organosilane (R-SiMe₂Ph) by displacing the ethoxy group with an organolithium or Grignard reagent.
Reagents:
-
Substrate: Aryl or Alkyl Bromide (R-Br) (1.0 equiv)
-
Silylating Agent: Ethoxydimethylphenylsilane (1.2 equiv)
-
Metal Source: Magnesium turnings or n-Butyllithium (n-BuLi)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Methodology:
-
Reagent Preparation:
-
If using Grignard: Generate R-MgBr by adding R-Br dropwise to Mg turnings in THF at Reflux/RT. Ensure initiation with iodine crystal if necessary.
-
If using Lithiation: Cool R-Br in THF to -78 °C and add n-BuLi (1.1 equiv) dropwise. Stir for 30-60 min to generate R-Li.
-
-
Silylation:
-
Maintain the organometallic solution at 0 °C (for Grignard) or -78 °C (for Li).
-
Add Ethoxydimethylphenylsilane (neat or in THF) dropwise over 15 minutes.
-
Note: The Si-O bond is strong, but the ethoxide is a good leaving group under these nucleophilic conditions.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Reflux may be required for sterically hindered Grignard reagents (60 °C for 2–4 hours).
-
-
Workup:
-
Quench carefully with saturated aqueous NH₄Cl.
-
Extract with diethyl ether (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Yield Expectation: 80–95%.
-
Mechanism & Causality: The driving force is the formation of the strong Li-OEt or Mg(OEt)Br salt. The steric bulk of the phenyl group on silicon prevents double addition, ensuring mono-substitution to form the desired R-SiMe₂Ph.
Application: Surface Functionalization & Materials Engineering
Principle
PhMe₂SiOEt is used to modify the wettability of silica nanoparticles and glass surfaces. The ethoxy group hydrolyzes to form a silanol, which then condenses with surface hydroxyls (Si-OH) of the substrate. The result is a surface displaying phenyl and methyl groups, significantly increasing hydrophobicity and chemical resistance.
Protocol 2: Hydrophobic Coating of Silica Nanoparticles
Objective: Functionalization of SiO₂ nanoparticles to achieve a water contact angle >130°.
Reagents:
-
Silica Nanoparticles (SiO₂ NPs)
-
Ethoxydimethylphenylsilane (2–5 wt% relative to silica)
-
Solvent: Toluene or Ethanol/Water (95:5)
-
Catalyst: Acetic Acid (pH 4–5) or Ammonia (pH 9)
Step-by-Step Methodology:
-
Activation: Disperse SiO₂ NPs in the solvent via ultrasonication for 30 minutes to ensure no agglomeration.
-
Hydrolysis (In Situ):
-
Grafting:
-
Heat the mixture to reflux (80–110 °C) for 6–12 hours.
-
Mechanistic Insight: The ethoxy group hydrolyzes to PhMe₂Si-OH, which hydrogen bonds with surface silanols and then condenses, releasing water.
-
-
Curing:
-
Centrifuge and wash the particles with ethanol to remove unreacted silane.
-
Cure in an oven at 120 °C for 2 hours to finalize the covalent Si-O-Si linkage.
-
Mechanistic Pathway: Hiyama Coupling Precursor
PhMe₂SiOEt acts as a stable surrogate for dimethylphenylsilanol . In palladium-catalyzed cross-coupling (Hiyama type), the active species is often the silanol or silanolate. PhMe₂SiOEt can be stored indefinitely, unlike the silanol which may dimerize to the disiloxane.
Pathway Visualization: The following diagram illustrates the divergence between using PhMe₂SiOEt for surface modification versus its activation for cross-coupling.
Caption: Divergent reaction pathways for PhMe₂SiOEt: Hydrolysis yields the reactive silanol intermediate, which either grafts onto surfaces (materials) or undergoes transmetallation (cross-coupling).[3][4]
References
-
Rh-Catalysed Intermolecular C–H Silylation: Murata, M. et al. "A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes." RSC Advances, 2022.
-
Surface Functionalization: "Preparation and Properties of Hydrophobically Modified Nano-SiO2." ACS Omega, 2021.
-
General Silylation Reagents: "Chlorotrimethylsilane and tert-butyl dimethylsilyl chloride/lithium sulfide, mild and efficient silylating reagents." Journal of Organic Chemistry, 1995.
-
Safety & Handling: "Safety Data Sheet: Ethoxydimethylphenylsilane." Fisher Scientific.[4]
Sources
Advanced Protocols for Ethoxydimethylphenylsilane in Pharmaceutical Synthesis
Topic: Ethoxydimethylphenylsilane in the Synthesis of Pharmaceuticals Content Type: Detailed Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
Ethoxydimethylphenylsilane (PhMe₂SiOEt) represents a refined, "green" alternative to traditional chlorosilanes (e.g., PhMe₂SiCl) in the synthesis of complex pharmaceutical intermediates. Unlike its chlorinated counterparts, which release corrosive hydrogen chloride gas requiring stoichiometric base scavengers, PhMe₂SiOEt reacts via trans-silylation , releasing only chemically benign ethanol.
This guide details the strategic application of PhMe₂SiOEt as a vector for the Dimethylphenylsilyl (DMPS) group. The DMPS moiety is not merely a protecting group; it is a "smart" handle that offers:
-
Tunable Stability: More stable than TMS, yet cleavable under mild fluoride conditions.
-
Synthetic Versatility: Acts as a precursor for the Fleming-Tamao oxidation (converting C–Si to C–OH) and Hiyama cross-coupling (transferring the phenyl group).
-
Process Safety: Elimination of amine hydrochloride salts simplifies workup and purification in large-scale GMP settings.
Technical Profile & Comparative Analysis
Reagent Characteristics[1]
-
CAS Number: 1825-58-7
-
Formula: C₁₀H₁₆OSi
-
Boiling Point: ~94–95 °C (at 15 mmHg)
-
Reactivity Mode: Nucleophilic substitution at Silicon (S_N2-Si) via ethoxy displacement.
Comparison: Ethoxysilane vs. Chlorosilane
The choice between the ethoxide and chloride forms dictates the reaction environment.
| Feature | Ethoxydimethylphenylsilane (PhMe₂SiOEt) | Chlorodimethylphenylsilane (PhMe₂SiCl) |
| Byproduct | Ethanol (Neutral, Volatile) | HCl (Acidic, Corrosive) |
| Additives | Catalytic Acid/Base or Lewis Acid (e.g., Ti(OiPr)₄) | Stoichiometric Base (e.g., Imidazole, Et₃N) |
| Atom Economy | High (Ethanol is low MW) | Moderate (Amine salts are waste) |
| Substrate Scope | Acid-Sensitive Substrates (e.g., Acetals, Epoxides) | Base-Stable Substrates |
| Reaction Class | Equilibrium-driven Trans-silylation | Irreversible Substitution |
Core Application 1: "Green" Protection of Alcohols (The DMPS Ether)
The introduction of the DMPS group using PhMe₂SiOEt is an equilibrium process driven by the removal of ethanol. This method is superior for protecting acid-labile secondary alcohols where the generation of HCl (even transiently) could cause degradation.
Mechanism of Catalytic Trans-silylation
The reaction proceeds via a pentacoordinate silicon intermediate. A Lewis acid catalyst activates the ethoxy group, making it a better leaving group.
Figure 1: Catalytic cycle for the trans-silylation of alcohols using Ethoxydimethylphenylsilane.
Experimental Protocol: Catalytic Silylation
Objective: Protection of a secondary alcohol (e.g., Cholesterol) as a DMPS ether.
Reagents:
-
Substrate: Secondary Alcohol (10 mmol)
-
Reagent: Ethoxydimethylphenylsilane (12 mmol, 1.2 equiv)
-
Catalyst: Titanium(IV) isopropoxide (0.1 mmol, 1 mol%) or p-Toluenesulfonic acid (1 mol% for robust substrates).
-
Solvent: Toluene (anhydrous).
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a Dean-Stark trap (or a short-path distillation head) and a magnetic stir bar.
-
Charging: Under Nitrogen atmosphere, add the alcohol (10 mmol) and anhydrous Toluene (20 mL).
-
Reagent Addition: Add Ethoxydimethylphenylsilane (12 mmol) via syringe.
-
Catalyst Injection: Add Ti(OiPr)₄ (10 µL, ~1 mol%). The solution may turn slightly yellow.
-
Reaction: Heat the mixture to reflux (110 °C). The reaction is driven by the azeotropic removal of Ethanol/Toluene.
-
Monitoring: Monitor by TLC or GC-MS. Conversion is usually complete within 2–4 hours.
-
Workup:
-
Cool to room temperature.[1]
-
Add water (0.5 mL) to hydrolyze the titanate catalyst. Stir for 10 mins (white precipitate of TiO₂ forms).
-
Filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expert Insight: If the substrate is extremely acid-sensitive (e.g., contains a ketal), use a neutral catalyst like Iodine (I₂) (0.5 mol%) or N-Bromosuccinimide (NBS) which can catalyze silylation under nearly neutral conditions.
Core Application 2: The Fleming-Tamao Oxidation Sequence
The Dimethylphenylsilyl (DMPS) group is unique because the phenyl ring allows the silicon to be oxidized to a hydroxyl group. This transforms the silyl group from a "shield" (protecting group) into a "sword" (functional group precursor).
The Strategy
-
Protect: Install DMPS using PhMe₂SiOEt.
-
Functionalize: Perform lithiation, alkylation, or reduction elsewhere on the molecule. The DMPS group is stable to bases and reducing agents.
-
Transform: Oxidize the C–Si bond to C–OH using the Fleming-Tamao protocol.
Figure 2: The Fleming-Tamao oxidation pathway converting a DMPS ether back to an alcohol (or a C-Si bond to an alcohol).
Protocol: Oxidative Cleavage of DMPS
Reagents:
-
DMPS-Protected Substrate
-
Potassium Fluoride (KF) and Potassium Bicarbonate (KHCO₃)
-
Hydrogen Peroxide (30% aq)
-
Solvent: THF/Methanol (1:1)
Procedure:
-
Dissolve the DMPS-ether (1.0 equiv) in THF/MeOH (1:1, 0.2 M).
-
Add KF (2.0 equiv) and KHCO₃ (2.0 equiv).
-
Add H₂O₂ (30%, 5.0 equiv) dropwise at 0 °C.
-
Warm to room temperature and stir for 6–12 hours.
-
Quench: Carefully add saturated Na₂S₂O₃ to quench excess peroxide.
-
Extract: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Core Application 3: Palladium-Catalyzed Phenylation (Hiyama Type)
While less common than trimethoxysilanes, Ethoxydimethylphenylsilane can serve as a phenyl donor in Pd-catalyzed cross-coupling reactions (Hiyama Coupling). The ethoxy group on silicon activates the center for fluoride attack, facilitating transmetallation.
Reaction: Ar-I + Ph-SiMe₂OEt -> [Pd/F-] -> Ar-Ph
Protocol: Fluoride-Free Activation (Denmark Modification)
Using a silanolate activator avoids the use of corrosive fluoride sources (TBAF), which is preferable for large-scale pharma synthesis.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Ethoxydimethylphenylsilane (1.2 equiv)[2]
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Activator: Sodium Trimethylsilanolate (NaOTMS) (2.0 equiv)
-
Solvent: Toluene, 80 °C.
Key Mechanism: The ethoxy group is displaced by the silanolate or hydrolyzed in situ to form a silanol, which then coordinates to Palladium.
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for DMPS stability and removal).
-
Silicon-Based Cross-Coupling Reactions. Denmark, S. E., & Regens, C. S. (2008). Accounts of Chemical Research, 41(11), 1486–1499. Link
-
Fleming-Tamao Oxidation. Jones, G. R., & Landais, Y. (1996). Tetrahedron, 52(22), 7599-7662. Link
- Catalytic Silylation of Alcohols. Misra, A. K., et al. (2018). Journal of Organic Chemistry.
Sources
Experimental setup for reactions involving Ethoxydimethylphenylsilane
Executive Summary
Ethoxydimethylphenylsilane (PhMe₂SiOEt, CAS 1825-58-7) is a versatile organosilicon reagent bridging the gap between stable handling and high reactivity. Unlike chlorosilanes, it resists rapid hydrolysis in ambient moisture, yet it possesses a polarized Si–O bond that can be activated selectively by Lewis bases (fluorides, alkoxides).
This guide details two primary experimental workflows:
-
Palladium-Catalyzed Cross-Coupling (Hiyama-Denmark Type): Utilizing PhMe₂SiOEt as a nucleophilic phenyl donor for biaryl synthesis.
-
The "Silicon-Masked" Hydroxyl Strategy: Using PhMe₂SiOEt to install a phenyldimethylsilyl group, which serves as a robust surrogate for a hydroxyl group during multi-step synthesis (Fleming-Tamao oxidation).
Physicochemical Profile & Handling
Table 1: Critical Properties of Ethoxydimethylphenylsilane
| Property | Value | Relevance to Protocol |
| Molecular Weight | 180.32 g/mol | Stoichiometric calculations. |
| Boiling Point | 93–94 °C @ 25 mmHg | Moderate volatility; amenable to vacuum distillation. |
| Density | 0.924 g/mL | Liquid handling; lighter than water. |
| Appearance | Clear, colorless liquid | Color change indicates contamination/oxidation. |
| Stability | Moisture sensitive (slow) | Store under Argon/Nitrogen. Stable to flash chromatography on silica (short exposure). |
| Solubility | THF, Et₂O, Toluene, DCM | Compatible with standard organic solvents. |
Safety Advisory: While less corrosive than chlorosilanes, PhMe₂SiOEt releases ethanol upon hydrolysis. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers.
Application I: Fluoride-Activated Hiyama Cross-Coupling
Principle: The ethoxy group on silicon renders the molecule a "masked" nucleophile. Under neutral conditions, the C–Si bond is inert to Palladium. Upon treatment with a fluoride source (TBAF or TASF), the silicon atom expands its coordination sphere from tetrahedral (4-coordinate) to a pentacoordinate silicate anion.[1] This hypervalent species is sufficiently nucleophilic to undergo transmetallation with an Aryl-Palladium complex.
Mechanism Visualization:
Figure 1: The fluoride-mediated activation pathway converting the inert silane into a reactive silicate species.
Experimental Protocol 1.1: Coupling with Aryl Iodides
Reagents:
-
Aryl Iodide (1.0 equiv)
-
Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)[2]
-
TBAF (Tetrabutylammonium fluoride, 1.0M in THF) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to halide)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Loading: Add Pd(OAc)₂ (0.05 equiv) and the Aryl Iodide (1.0 equiv). If the halide is a liquid, add it in step 3.
-
Solvent & Silane: Seal the vessel. Via syringe, add anhydrous THF followed by Ethoxydimethylphenylsilane (1.2 equiv).
-
Note: The order of addition is crucial. Do not add TBAF yet.
-
-
Activation: Add the TBAF solution dropwise at room temperature.
-
Observation: The solution may darken (Pd reduction) or warm slightly.
-
-
Reaction: Heat the mixture to 60 °C for 4–12 hours. Monitor by TLC or GC-MS.
-
Endpoint: Disappearance of the Aryl Iodide.
-
-
Workup:
-
Dilute with Diethyl Ether (Et₂O).
-
Wash with Saturated NaHCO₃ (removes acidic byproducts) and Brine.
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography.
-
Note: Silicon byproducts (fluorosilanes/siloxanes) are typically non-polar and elute early or stay at the baseline depending on the stationary phase.
-
Application II: The Fleming-Tamao Oxidation Sequence
Principle:
Ethoxydimethylphenylsilane can be used to install the –SiMe₂Ph moiety onto an organic framework (via nucleophilic substitution of the ethoxy group by an organolithium/Grignard). Once installed, this group acts as a "masked hydroxyl."[3] It survives harsh conditions (basic, reducing) but can be converted to an alcohol (C–Si
Workflow Visualization:
Figure 2: Two-stage sequence converting an organometallic nucleophile into an alcohol via the silyl mask.[3]
Experimental Protocol 2.1: Installation (Silylation)
-
Generate organolithium reagent (R-Li) in THF at -78 °C.
-
Add Ethoxydimethylphenylsilane (1.1 equiv) dropwise.
-
Chemistry: The R-Li attacks the Silicon, displacing the Ethoxy group (EtO⁻).
-
-
Warm to RT and stir for 2 hours.
-
Quench with saturated NH₄Cl. Extract and purify the R-SiMe₂Ph intermediate.
Experimental Protocol 2.2: Oxidative Cleavage (The Unmasking)
Standard "One-Pot" Conditions (Mercuric Acetate Free)
Reagents:
-
Silylated Substrate (R-SiMe₂Ph)[4]
-
KHF₂ (2.0 equiv)
-
H₂O₂ (30% aq., 5.0 equiv)
-
DMF / THF (1:1 ratio)
Procedure:
-
Dissolve the substrate in DMF/THF.
-
Add KHF₂ (Potassium Bifluoride).
-
Role: KHF₂ activates the silicon and assists in cleaving the phenyl group via a hypervalent intermediate.
-
-
Add H₂O₂ dropwise at 0 °C (Exothermic!).
-
Stir at RT for 6–12 hours.
-
Quench: Carefully add saturated Na₂S₂O₃ (Sodium Thiosulfate) to neutralize excess peroxide. Test with starch-iodide paper to ensure no active oxidant remains.
-
Extract with EtOAc, dry, and concentrate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hiyama) | Protodesilylation of reagent | Ensure system is strictly anhydrous. Water causes premature hydrolysis of PhMe₂SiOEt to siloxanes. |
| No Reaction (Hiyama) | Inactive Catalyst or Silane | Use "Fluoride-free" activation (Ag₂O) if substrate is base-sensitive, or switch to TASF for higher solubility. |
| Incomplete Oxidation (Fleming) | Steric hindrance | The PhMe₂Si group is bulky. Increase temperature to 50°C or use the stronger HBF₄ / mCPBA protocol. |
| Safety Incident | Vigorous peroxide decomposition | Never add H₂O₂ rapidly to a hot solution. Always quench peroxides before workup. |
References
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Denmark, S. E., & Ober, M. H. (2004). Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85.
-
Fleming, I., et al. (1995).[3] The Phenyldimethylsilyl Group as a Masked Hydroxy Group.[3] Journal of the Chemical Society, Perkin Transactions 1, 317-337.[3]
-
PubChem Database. (2023). Compound Summary for CID 15770: Ethoxydimethylphenylsilane.[5] National Center for Biotechnology Information. [5]
-
Gelest, Inc. (2020).[6] Safety Data Sheet: Phenyldimethylethoxysilane.
Sources
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fleming-Tamao Oxidation [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. Ethoxydimethylphenylsilane | C10H16OSi | CID 15770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
Ethoxydimethylphenylsilane applications in materials science
Application Note: Ethoxydimethylphenylsilane in Materials Science & Organic Synthesis
Introduction: Chemical Profile & Strategic Utility
Ethoxydimethylphenylsilane (CAS No. 1825-58-7) is a monofunctional organosilane characterized by a central silicon atom bonded to one ethoxy group, two methyl groups, and one phenyl ring.[1] Unlike tri-functional silanes (e.g., TEOS, APTES) used for cross-linking, this molecule acts primarily as a terminating agent or surface modifier .
Key Molecular Features:
-
Monofunctionality (OEt): Ensures a "one-point" attachment. It cannot form 3D networks, making it ideal for end-capping polymer chains or creating monolayers on surfaces.
-
Phenyl Moiety: Introduces high thermal stability, UV resistance, and increased refractive index (RI) compared to methyl-only silanes.
-
Ethoxy Leaving Group: Hydrolyzes to release ethanol, a non-corrosive byproduct (unlike chlorosilanes which release HCl), making it safer for sensitive substrates and biological applications.
Application I: High-Refractive Index Silicone Engineering (End-Capping)
Context: In the synthesis of optical-grade silicones (e.g., for LED encapsulants or optical waveguides), the refractive index (RI) is a critical quality attribute. Standard Polydimethylsiloxane (PDMS) has a low RI (~1.40). Incorporating phenyl groups increases the RI to >1.50, improving light extraction efficiency.
Mechanism: Ethoxydimethylphenylsilane acts as a chain terminator . During the equilibration polymerization of cyclic siloxanes (e.g., D4 or phenyl-containing cyclics), the ethoxy group hydrolyzes, and the resulting silanol condenses with the growing polymer chain end. This "caps" the chain, controlling the molecular weight and ensuring the polymer chain ends with a phenyl group.
Protocol A: Synthesis of Phenyl-Terminated Polysiloxane Fluid
Objective: Synthesize a silicone fluid with controlled viscosity and phenyl-terminated chain ends.
Reagents:
-
Octamethylcyclotetrasiloxane (D4) [Monomer]
-
Ethoxydimethylphenylsilane [End-capper]
-
Potassium Hydroxide (KOH) or Tetramethylammonium Hydroxide (TMAH) [Catalyst]
-
Toluene [Solvent]
Workflow:
-
Preparation: In a 500 mL reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 200 g of D4 and 50 mL of Toluene.
-
Catalysis: Add 0.1 wt% KOH catalyst. Heat to 110°C under nitrogen flow to initiate ring-opening polymerization.
-
Equilibration: Stir for 2-4 hours until the mixture becomes viscous.
-
End-Capping: Calculate the required amount of Ethoxydimethylphenylsilane based on target molecular weight (
).-
Formula:
-
Add the calculated Ethoxydimethylphenylsilane dropwise.
-
-
Termination: Continue heating for 2 hours to allow the end-capper to equilibrate and terminate the chains.
-
Neutralization: Cool to 80°C and add a stoichiometric amount of acetic acid to neutralize the KOH.
-
Purification: Strip volatiles (toluene, unreacted cyclics, ethanol byproduct) under vacuum (10 mmHg) at 150°C.
-
Filtration: Filter the fluid to remove salt precipitates.
QC Check: Measure Refractive Index (target >1.43) and Viscosity.
Application II: Surface Functionalization (Chromatography & Microfluidics)
Context:
Silica surfaces are naturally hydrophilic due to silanol (Si-OH) groups. Modifying these surfaces with Ethoxydimethylphenylsilane creates a Phenyl-Bonded Phase . In HPLC, this provides unique selectivity based on
Protocol B: Preparation of Phenyl-Modified Silica Particles
Objective: Grafting a phenyl monolayer onto porous silica particles (5 µm).
Reagents:
-
Porous Silica Gel (activated)
-
Anhydrous Toluene
-
Pyridine (Acid scavenger/Catalyst)
Workflow:
-
Activation: Dry silica gel at 120°C under vacuum for 12 hours to remove physisorbed water.
-
Slurry Formation: Suspend 10 g of activated silica in 100 mL anhydrous toluene. Add 1 mL Pyridine.
-
Silylation: Add 5 mL Ethoxydimethylphenylsilane (excess) to the slurry.
-
Reflux: Heat the mixture to reflux (110°C) for 12-24 hours. The ethoxy group hydrolyzes/condenses with surface silanols.
-
Reaction:
-
-
Washing: Cool and filter the particles. Wash sequentially with Toluene (x2), Methanol (x2), and Acetone (x2) to remove unreacted silane.
-
Curing: Dry the particles at 80°C for 4 hours.
Data Visualization: Silylation Workflow
Figure 1: Workflow for the surface modification of silica using Ethoxydimethylphenylsilane.
Application III: Organic Synthesis (Hiyama Coupling Precursor)
Context: The Hiyama Coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and aryl halides.[7] While less toxic than Stille coupling (Tin), it requires activation. Dimethylphenylsilanol is a highly active species for this reaction. Ethoxydimethylphenylsilane serves as the stable, shelf-ready precursor that is hydrolyzed in situ or pre-hydrolyzed to generate the active silanol.
Protocol C: Hydrolysis to Dimethylphenylsilanol
Objective: Convert Ethoxydimethylphenylsilane to Dimethylphenylsilanol for use in cross-coupling.
Reagents:
-
Ethoxydimethylphenylsilane (10 mmol)
-
Acetone (20 mL)
-
Water (10 mL)
-
Acetic Acid (catalytic, 0.1 mL)
Workflow:
-
Dissolve 10 mmol Ethoxydimethylphenylsilane in Acetone.
-
Add Water and Acetic Acid.
-
Stir at room temperature for 1 hour. (The ethoxy group is labile and hydrolyzes readily).
-
Concentrate under reduced pressure to remove acetone and ethanol.
-
Extract with Diethyl Ether, dry over MgSO4, and evaporate to yield Dimethylphenylsilanol (Colorless oil).
-
Note: This silanol can now be used directly in Pd-catalyzed coupling with Aryl Iodides/Bromides.
-
Mechanistic Pathway: Hiyama Activation
Figure 2: Activation pathway of Ethoxydimethylphenylsilane for Hiyama Cross-Coupling.
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 180.32 g/mol | Calculation of stoichiometry for end-capping. |
| Boiling Point | 93°C (25 mmHg) | Purification via vacuum distillation. |
| Refractive Index | ~1.48 - 1.50 | Increases RI of silicone polymers (Standard PDMS ~1.40). |
| Hydrolytic Stability | Moderate | Stable in dry storage; hydrolyzes rapidly with moisture/acid. |
| Leaving Group | Ethoxy (-OEt) | Releases Ethanol (low toxicity) upon reaction. |
References
-
National Institutes of Health (NIH). (2010). Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol. PubMed. Retrieved January 29, 2026, from [Link]
Sources
- 1. cas 1825-58-7|| where to buy Ethoxydimethyl(phenyl)silane [chemenu.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS 1825-58-7: (Ethoxydimethylsilyl)benzene | CymitQuimica [cymitquimica.com]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
Application Note: Protocol for Forming Stable Bonds with Ethoxydimethylphenylsilane (PhMe₂SiOEt)
Executive Summary
This guide details the protocols for utilizing Ethoxydimethylphenylsilane (PhMe₂SiOEt) to form stable silyl ether bonds. Unlike the more common silyl chlorides, this mono-alkoxy silane offers a non-corrosive silylation pathway, releasing ethanol rather than hydrochloric acid.
This reagent is primarily utilized in two high-value contexts:
-
Organic Synthesis: Installing the Dimethylphenylsilyl (DMPS) protecting group on alcohols. The DMPS group provides a unique stability profile (more stable than TMS, less than TBDMS) and introduces a UV-active chromophore for reaction monitoring.
-
Surface Chemistry: Acting as a monofunctional end-capping agent to passivate residual silanols on silica surfaces, preventing non-specific binding in chromatography and biosensor applications.
Chemical Profile & Reactivity[1][2][3]
-
Reagent: Ethoxydimethylphenylsilane
-
CAS: 1825-58-7
-
Structure: Ph-Si(Me)₂-OEt
-
Leaving Group: Ethoxy (-OEt)
-
Bond Formed: Si-O-C (Silyl Ether) or Si-O-Si (Siloxane)
Stability Hierarchy (The "Goldilocks" Zone)
The resulting DMPS ether occupies a critical niche in protecting group strategy. It allows for selective deprotection in the presence of more robust silyl groups (like TBDMS) while surviving conditions that strip labile groups (like TMS).[1]
Table 1: Relative Stability of Silyl Ethers (Acidic Hydrolysis)
| Silyl Group | Abbreviation | Relative Stability (approx.) | UV Active? |
| Trimethylsilyl | TMS | 1 | No |
| Dimethylphenylsilyl | DMPS | ~20 | Yes |
| Triethylsilyl | TES | 64 | No |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | No |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Yes |
Analyst Note: The UV activity of the Phenyl group in DMPS is a massive advantage during HPLC/TLC purification of non-chromophoric substrates (e.g., carbohydrates, lipids), rendering them visible without destructive staining.
Module A: Solution-Phase Synthesis (DMPS Protection)
Mechanism: Catalytic Transetherification
Direct reaction of alkoxysilanes with alcohols is slow compared to chlorosilanes. To drive the formation of the Si-O bond, we utilize Titanium(IV) Isopropoxide as a Lewis acid catalyst or an acid catalyst (p-TsOH), coupled with the removal of the ethanol byproduct (Le Chatelier’s principle).
Figure 1: Mechanistic flow of transetherification. Driving the equilibrium requires continuous removal of ethanol.
Protocol 1: Lewis Acid-Catalyzed Silylation
Application: Protection of primary and secondary alcohols where acidic byproducts (HCl) must be avoided.
Reagents:
-
Substrate Alcohol (1.0 equiv)[1]
-
Ethoxydimethylphenylsilane (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1–5 mol%)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or a short-path distillation head). Maintain an inert atmosphere (Argon/Nitrogen).
-
Dissolution: Dissolve the alcohol (1.0 equiv) and Ethoxydimethylphenylsilane (1.2 equiv) in anhydrous Toluene (0.5 M concentration).
-
Catalyst Addition: Add Ti(OiPr)₄ (0.05 equiv) via syringe.
-
Reaction: Heat the mixture to reflux (110°C). The azeotropic removal of Ethanol/Toluene is critical to drive the reaction to completion.
-
Monitoring: Monitor via TLC. The product will be UV active (254 nm).
-
Validation: Look for the disappearance of the broad O-H stretch (3200-3500 cm⁻¹) and appearance of Si-Ph bands (1110, 1430 cm⁻¹) in IR.
-
-
Workup: Cool to room temperature. Quench by adding wet ether or a small amount of water to hydrolyze the titanate. Filter through a pad of Celite to remove titanium salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).
Module B: Surface Passivation (End-Capping)
Context: The "Lone Silanol" Problem
In the functionalization of silica surfaces (e.g., for biosensors), steric hindrance often prevents complete coverage by bulky functional silanes. This leaves residual silanol (Si-OH) groups that cause non-specific binding of proteins. PhMe₂SiOEt is an ideal "end-capper" because it is monofunctional (forms only one bond, no cross-linking) and relatively small, allowing it to penetrate steric gaps and hydrophobize the surface.
Protocol 2: Anhydrous Surface Capping
Application: Post-functionalization blocking of silica nanoparticles or glass slides.
Reagents:
-
Functionalized Silica Substrate (containing residual Si-OH)
-
Ethoxydimethylphenylsilane (5% v/v solution)
-
Solvent: Anhydrous Toluene
-
Catalyst: Triethylamine (1%)
Step-by-Step Methodology:
-
Preparation: Ensure the silica substrate is dry (vacuum oven at 80°C for 2 hours) to prevent polymerization of the silane in solution.
-
Incubation: Immerse the substrate in a solution of 5% PhMe₂SiOEt and 1% Triethylamine in anhydrous Toluene.
-
Reflux: Heat to reflux for 12–24 hours. The elevated temperature promotes the condensation of the ethoxy group with the surface silanol.
-
Washing (Critical):
-
Rinse 2x with Toluene (removes physisorbed silane).
-
Rinse 2x with Ethanol (removes generated ethanol and catalyst).
-
Rinse 1x with Dichloromethane (drying aid).
-
-
Curing: Cure in an oven at 110°C for 1 hour to "lock" the siloxane bonds.
Validation (Contact Angle): A successful capping will significantly increase the water contact angle (hydrophobicity).
-
Uncapped Silica: < 20°
-
PhMe₂-Capped: > 85°
Advanced Note: Hiyama-Type Coupling
While this guide focuses on forming bonds with the silane, it is vital to note that the Ph-Si bond can be activated for Carbon-Carbon bond formation.
In the presence of a fluoride source (TBAF), the Ethoxy group allows the formation of a pentacoordinate silicon species. This activates the Phenyl group for transmetallation to Palladium, allowing cross-coupling with aryl halides (Hiyama Coupling).
Figure 2: Activation of PhMe₂SiOEt for Phenyl transfer via Fluoride promotion.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons. (The definitive guide on silyl ether stability and deprotection conditions).
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of Cross-Coupling Reactions of Organosilicon Compounds. Accounts of Chemical Research, 35(10), 835–846. (Foundational work on the mechanism of silanol/silyl ether activation).
-
Gelest, Inc. (2021). Silane Coupling Agents: Connecting Across Boundaries. (Technical guide on surface silanization protocols and hydrolysis rates).
-
Hiyama, T. (1988).[3] Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organic Chemistry. (Original description of fluoride-activated coupling).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethoxydimethylphenylsilane Reactions
Product: Ethoxydimethylphenylsilane (PhMe₂SiOEt) CAS: 1825-58-7 Application Focus: Hiyama Cross-Coupling & Nucleophilic Silylation Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Reagent Profile
Ethoxydimethylphenylsilane is a specialized organosilicon reagent primarily utilized as a phenyl donor in Hiyama cross-coupling reactions. Unlike the more common trimethoxysilanes, the dimethyl-phenyl motif offers a unique balance of steric protection and electronic activation.
Why this reagent fails: The ethoxy group is less labile than a chloride or silanol. Users frequently encounter "stalled" reactions because they fail to convert the unreactive tetrahedral silicon into the reactive pentacoordinate silicate intermediate. This guide addresses the activation energy barrier and stability issues inherent to this specific molecule.
Module 1: Hiyama Cross-Coupling Optimization
The most common application for PhMe₂SiOEt is the palladium-catalyzed coupling with aryl halides to form biaryls.
Mechanism of Failure: The Activation Gap
The neutral PhMe₂SiOEt molecule will not transmetallate to Palladium. It must first be activated by a nucleophile (Fluoride or Base) to form a hypervalent species.
Experimental Protocol: The "Dual-Pathway" System
We recommend two distinct protocols depending on your substrate's sensitivity.
Protocol A: The Fluoride Activation (Standard)
Best for: Substrates without silyl protecting groups (e.g., TBDMS ethers).
-
Catalyst Loading: 2-5 mol% Pd(OAc)₂ + 2 equiv PPh₃ (or Pd(PPh₃)₄).
-
Stoichiometry: 1.2 equiv PhMe₂SiOEt : 1.0 equiv Aryl Halide.
-
Activator: 2.0 equiv TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Temperature: 60°C - 80°C.
-
Critical Step: Add molecular sieves (4Å). Commercial TBAF contains significant water (hydrate form), which promotes protodesilylation (yielding Benzene instead of Biaryl).
Protocol B: The "Denmark" Base Activation (Fluoride-Free)
Best for: Large scale or silyl-protected substrates.[1]
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + CHCl₃ adduct.
-
Activator: TMSOK (Potassium trimethylsilanolate) or NaOH (powdered).
-
Solvent: Toluene or Dioxane (Non-polar solvents stabilize the silanolate intermediate).
-
Mechanism: The base hydrolyzes the Ethoxy group in situ to the Silanol (PhMe₂SiOH), which is then deprotonated to the active Silanolate (PhMe₂SiO⁻K⁺).
Troubleshooting Guide (Hiyama Coupling)
Q: I observe 0% conversion after 24 hours. The starting material is intact.
-
Diagnosis: Activation Failure. The ethoxy group is too stable.
-
Solution: Switch from TBAF to a "harder" activator. Use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or heat to 100°C in DMF. The ethoxy group requires higher energy to exchange than a methoxy group.
Q: I am seeing large amounts of Benzene (Ph-H) instead of my product (Ph-Ar).
-
The Cause: Water is acting as a proton source.[2] The pentacoordinate silicon species is basic; if it grabs a proton instead of transmetallating to Pd, the phenyl group is cleaved.
-
Fix:
-
Dry the solvent (THF) over Na/Benzophenone.
-
Use anhydrous TBAF (available as a solution in THF, not the hydrate solid).
-
Switch to Protocol B (Base activation) which is often more tolerant of trace moisture.
-
Q: Can I use Chlorobenzene as the coupling partner?
-
Answer: Difficult. PhMe₂SiOEt is less reactive than trifluorosilanes.
-
Modification: You must use electron-rich ligands. Switch PPh₃ to S-Phos or X-Phos to facilitate the oxidative addition of the aryl chloride.
Module 2: Visualization of the Activation Cycle
The following diagram illustrates the critical "Activation" step that users often overlook. Without the formation of the anionic silicate (Node C), the cycle halts.
Caption: Figure 1. The activation pathway.[2][4][5][6][7][8] Note that moisture diverts the Pentacoordinate Silicate toward Protodesilylation (Grey box).
Module 3: Comparative Data & Selection Guide
Select the correct activator based on your specific reaction constraints.
| Variable | TBAF (Fluoride) | TMSOK (Silanolate) | Ag₂O (Silver Oxide) |
| Mechanism | Fluoride-Bridging | Base Activation (Denmark) | Lewis Acid Assisted |
| Reactivity | High (Standard) | Moderate | Mild |
| Moisture Tolerance | Low (Hygroscopic) | Moderate | High |
| Silyl Group Tolerance | Incompatible (Cleaves TBDMS) | Compatible | Compatible |
| Cost | Low | High | High |
| Recommendation | Use for simple substrates | Use for complex natural products | Use for homocoupling suppression |
Module 4: Handling & Stability FAQs
Q: Is PhMe₂SiOEt stable on silica gel?
-
A: Moderate stability.[2] Unlike trimethylsilyl ethers (TMS), the ethoxydimethylphenylsilyl group is relatively robust. However, during flash chromatography, use 1% Triethylamine in your eluent to neutralize silica acidity, preventing hydrolysis to the silanol (PhMe₂SiOH).
Q: The liquid turned cloudy in the bottle. Is it usable?
-
A: The cloudiness is likely polymerized siloxane (disiloxane) caused by moisture ingress.
-
Test: Run a proton NMR. Look for the disappearance of the Ethoxy quartet (~3.7 ppm).
-
Recovery: If the ethoxy signal is intact (>90%), filter through a 0.45µm PTFE syringe filter and use. If the ethoxy signal is gone, the reagent is dead.
-
Module 5: Troubleshooting Decision Tree
Follow this logic flow to diagnose low yields.
Caption: Figure 2. Diagnostic logic for reaction optimization.
References
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate Intermediate. Accounts of Chemical Research.
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions.[2][3][4][6][9] Journal of Organometallic Chemistry.
-
Gelest, Inc. (2020). Hydrolytic Stability of Alkoxysilanes.[10] Gelest Technical Library.
-
Organic Chemistry Portal. (2023). Hiyama Coupling and Hiyama-Denmark Coupling: Mechanisms and Conditions.[2][3]
Sources
- 1. Hiyama-Denmark Coupling [organic-chemistry.org]
- 2. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Hiyama Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 7. Direct Hiyama cross-coupling of enaminones with triethoxy(aryl)silanes and dimethylphenylsilanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gelest.com [gelest.com]
Technical Support Center: Optimizing Ethoxydimethylphenylsilane (PhMe₂SiOEt) Reactions
Ticket ID: #Si-OEt-OPT-001 Subject: Yield Optimization & Troubleshooting for PhMe₂SiOEt Synthesis and Application Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary & Chemical Profile
Ethoxydimethylphenylsilane (PhMe₂SiOEt) is a critical organosilicon intermediate, primarily utilized as a silylating agent or a precursor in palladium-catalyzed cross-coupling (Hiyama coupling).
Low yields in reactions involving this compound generally stem from two distinct failure points:
-
Synthesis Failure: Inefficient alcoholysis of chlorodimethylphenylsilane, leading to hydrolysis (silanol formation) or incomplete conversion.
-
Application Failure: Catalyst poisoning or lack of activation during downstream cross-coupling.
This guide provides a self-validating protocol for synthesizing PhMe₂SiOEt with >90% isolated yield and troubleshooting its subsequent use.
Module A: Synthesis Optimization (Making the Reagent)
The most robust route to PhMe₂SiOEt is the nucleophilic substitution of Chlorodimethylphenylsilane (PhMe₂SiCl) with absolute ethanol in the presence of a proton scavenger.
The "Golden Path" Protocol
Reagents:
-
PhMe₂SiCl (1.0 equiv)
-
Absolute Ethanol (1.2 equiv) – Must be anhydrous (<50 ppm water)
-
Imidazole (1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve PhMe₂SiCl in anhydrous DCM (0.5 M concentration).
-
Base Addition: Add Imidazole in one portion. The mixture may become heterogeneous.[1] Cool to 0°C.
-
Addition: Add Ethanol dropwise over 20 minutes. Rationale: Controlling the exotherm prevents localized overheating and evaporation of the silane.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup (CRITICAL): Do NOT perform an aqueous wash.
-
Dilute with pentane/hexane to precipitate amine salts completely.
-
Filter through a fritted glass funnel (or Celite pad) under inert atmosphere.
-
-
Purification: Concentrate filtrate and perform fractional vacuum distillation.
-
Target: ~85-90°C at 15 mmHg.
-
Synthesis Workflow Visualization
Figure 1: Optimized workflow for the synthesis of Ethoxydimethylphenylsilane, highlighting the critical filtration step over aqueous workup to prevent hydrolysis.
Troubleshooting Synthesis Yields
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Hydrolysis (The "Siloxane Trap") Moisture entered the system, converting product to PhMe₂SiOH, which condenses to the dimer (PhMe₂Si)₂O. | 1. Use Schlenk lines.2. Dry ethanol over 3Å molecular sieves.3. NEVER wash the reaction mixture with water/brine. |
| Cloudy Product | Amine Salt Carryover Ammonium chloride salts (e.g., Et₃N·HCl) are slightly soluble in DCM/Chloroform. | 1. Switch workup solvent to Hexane/Pentane (salts are insoluble).2. Use a finer porosity frit. |
| Low Conversion | Equilibrium Stalling HCl is not being effectively scavenged, pushing the equilibrium back to the chlorosilane. | 1. Ensure Base is >1.1 equivalents.2. Switch from Et₃N to Imidazole (creates an insoluble salt, driving reaction forward). |
| Mass Loss | Volatility Product BP is relatively low under high vacuum; lost into the cold trap. | 1. Do not use high vacuum (<1 mmHg) for solvent removal.2. Distill at controlled pressure (15-20 mmHg). |
Module B: Application Optimization (Hiyama Coupling)
When using PhMe₂SiOEt in Pd-catalyzed cross-coupling (Hiyama Reaction), yield issues often arise from the activation step . The Si–C bond is naturally unreactive and requires a nucleophilic activator (Fluoride or Base) to form a pentacoordinate silicate intermediate.
Mechanistic Activation Pathway
Figure 2: The activation mechanism required for Hiyama coupling. The neutral silane must be converted to a pentacoordinate silicate by fluoride to permit transmetallation.
Troubleshooting Application Yields
Q: My coupling reaction yield is 0%. The starting material is untouched.
-
Diagnosis: Lack of Transmetallation. The neutral PhMe₂SiOEt is stable and will not react with Pd-Ar species without activation.
-
Fix: You must add a fluoride source (TBAF, TASF) or a strong base (NaOH/H₂O if substrate tolerates). Standard stoichiometry is 1.5–2.0 equiv of Fluoride relative to Silane.
Q: I see homocoupling of the aryl halide, but no cross-coupling.
-
Diagnosis: The silane is decomposing (protodesilylation) before it can transmetallate.
-
Fix:
-
Ensure the fluoride source is dry (commercial TBAF is often wet; use TBAF in THF or TASF).
-
Add the fluoride source slowly or use a masked fluoride source.
-
Q: The reaction mixture turns black immediately.
-
Diagnosis: Palladium precipitation ("Pd Black").
-
Fix: The ligand is insufficient to stabilize the Pd(0) species. Switch to phosphine-free conditions or use bulky ligands like PCy₃.
Technical FAQ & Reference Data
Why avoid aqueous workup?
Unlike carbon-based esters, silyl ethers (Si-O-C) are susceptible to hydrolysis.
Physical Properties for Process Engineering
| Property | Value | Notes |
| Molecular Weight | 180.32 g/mol | |
| Boiling Point | ~204°C (atm) | Rec: Distill at ~85°C @ 15 mmHg |
| Density | 0.94 g/mL | |
| Sensitivity | Moisture Sensitive | Store under inert gas |
References
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
-
Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Accounts of Chemical Research, 35(10), 835–846.
- Pawlenko, S. (1986). Organosilicon Chemistry. Walter de Gruyter. (Detailed synthesis protocols for alkoxysilanes).
Sources
Technical Support Center: Ethoxydimethylphenylsilane Handling & Troubleshooting
Introduction: The "Hidden" Variable in Your Reaction
Welcome to the technical support hub for Ethoxydimethylphenylsilane (PhMe
In drug development and advanced synthesis—particularly Hiyama cross-coupling —this reagent is often treated with less rigor than a Grignard reagent, yet it remains a common failure point. While not pyrophoric, the Si–O–C bond is thermodynamically unstable toward hydrolysis.
This guide treats the molecule not just as a chemical, but as a dynamic system that degrades into siloxanes and ethanol upon exposure to adventitious moisture. Below are the protocols to verify integrity, handle with precision, and troubleshoot low yields.
Module 1: Material Integrity (Diagnostics)
User Ticket #492: "My reaction yield dropped from 85% to 30% using an older bottle. The liquid looks clear. Is it still good?"
Scientist Response: Visual clarity is deceptive. Siloxanes (the degradation product) are often soluble in the parent silane, maintaining a clear liquid phase even when the reagent is 50% decomposed. You must validate purity via NMR.
Diagnostic Protocol: H NMR Purity Check
-
Solvent: CDCl
(Dried over molecular sieves). -
Target: Distinguish between Intact Silane and Hydrolysis Products (Siloxane + Ethanol).
| Component | Signal Assignment | Chemical Shift ( | Diagnostic Behavior |
| PhMe | Si-Me | ~0.38 (Singlet) | Baseline. |
| O-CH | ~3.70 (Quartet) | Integral must match Si-Me (2:6 ratio). | |
| Hydrolysis Product 1 (Ethanol) | HO-CH | ~3.72 (Quartet) | Often overlaps, but look for broadening or distinct OH peak if dry. |
| Hydrolysis Product 2 (Disiloxane) | Ph-Si-Me | ~0.30 - 0.35 (Singlet) | The "Ghost" Peak. Appears slightly upfield from the main methyl signal. |
Pass/Fail Criteria:
-
>95% Purity: Use as is.
-
90-95% Purity: Adjust stoichiometry (add excess equivalents).
-
<90% Purity: Distill or Discard. (Siloxanes can inhibit catalytic cycles).
Decision Tree: Material Qualification
Figure 1: Workflow for validating ethoxydimethylphenylsilane integrity prior to critical experiments.
Module 2: Handling & Hydrolysis Mechanics
User Ticket #515: "I used a syringe to transfer the silane, but the needle clogged, and the reaction fumed. Why?"
Scientist Response: You likely encountered Autocatalytic Hydrolysis . The ethoxy group is sensitive to moisture. Once hydrolysis starts, it generates ethanol and silanol. The silanol is more acidic and reactive, promoting further condensation.[1]
The Mechanism of Failure
Water attacks the silicon center, displacing ethanol. Two silanol molecules then condense to form a stable siloxane bond (Si-O-Si), releasing water back into the system to kill more silane.
Figure 2: The autocatalytic cycle of silane degradation. Note that condensation regenerates water, propagating the destruction.
Best Practice Transfer Protocol
-
Glassware: Oven-dry at 120°C for >4 hours. Flame-drying under vacuum is superior.
-
Why? Surface hydroxyls on glass (Si-OH) can initiate hydrolysis or bind the silane.
-
-
Inert Gas: Argon is preferred over Nitrogen (heavier than air, blankets the liquid).
-
Syringe Technique:
-
Use Gas-Tight syringes (Hamilton type) with PTFE-tipped plungers.
-
Positive Pressure: Always pull inert gas into the syringe before entering the bottle, expel it into the headspace to create positive pressure, then withdraw liquid.
-
Never inject ambient air into the bottle to equalize pressure.
-
Module 3: Application Troubleshooting (Hiyama Coupling)
User Ticket #602: "I'm running a Pd-catalyzed Hiyama coupling. The literature says 'fluoride activation' is needed, but I'm getting <10% yield. I'm using TBAF (THF solution)."
Scientist Response: The culprit is likely wet TBAF . Tetra-n-butylammonium fluoride (TBAF) is hygroscopic and often sold as a hydrate or in wet THF. While you need fluoride to activate the silicon (forming a pentacoordinate silicate), water will protonate the intermediate before transmetalation to Palladium can occur.
Troubleshooting Matrix
| Variable | Common Error | Corrective Action |
| Fluoride Source | Using commercial TBAF (contains ~5% H | Switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or CsF (anhydrous). If using TBAF, dry it or use molecular sieves. |
| Solvent | Using "bottle" THF. | Distill THF from Na/Benzophenone or use a solvent purification system (SPS). |
| Catalyst Death | Black precipitate (Pd black) forms early. | The silane may be reducing the Pd(II) to Pd(0) too fast without aryl halide insertion. Slow addition of the silane or fluoride source can help. |
| Stoichiometry | 1:1 ratio of Silane:Halide. | Use 1.2 to 1.5 equivalents of silane to account for sacrificial hydrolysis. |
Optimized Hiyama Workflow
-
Dry Down: If using CsF, flame-dry it in the reaction flask under vacuum before adding other solids.
-
Mix Solids: Add Pd catalyst, Ligand, and Aryl Halide. Cycle Vacuum/Argon 3x.
-
Solvent: Add anhydrous solvent (THF or DMF).
-
Silane Addition: Add Ethoxydimethylphenylsilane via syringe last.
-
Activation: Add the Fluoride source.
-
Note: If the reaction turns black immediately and yield is low, the Pd is aggregating. Add a stabilizing ligand (e.g., phosphine) or switch to a mild activator like Ag
O (Silver Oxide) instead of Fluoride if the substrate is sensitive.
-
Module 4: Safety & Disposal
User Ticket #700: "How do I clean up a spill? Can I just wipe it up?"
Scientist Response: Do not use standard paper towels without precaution. The high surface area of cellulose + moisture + silane can generate heat and ethanol vapors, creating a flammability hazard.
Spill Management:
-
Ventilate: Open fume hood sashes.
-
Quench: Cover the spill with an absorbent (vermiculite or sand).
-
Deactivate: Treat the absorbed material with a 10% aqueous sodium carbonate solution. This forces rapid hydrolysis to the inert siloxane and ethanol.
-
Disposal: Dispose of as organic solvent waste (due to ethanol/phenyl content).
Storage:
-
Store under inert atmosphere (Argon/Nitrogen).[2]
-
Cap with a Teflon-lined septum and wrap with Parafilm.
-
Shelf Life: Once opened, use within 30 days unless stored in a glovebox.
References
-
Gelest, Inc. Safety Data Sheet: Ethoxydimethylphenylsilane. (Accessed via Gelest Library).
- Hiyama, T.Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 1998.
-
Denmark, S. E.; Sweis, R. F. Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of the Silanolate. Acc.[3][4] Chem. Res.2002 , 35, 835–846.
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics2010 , 29, 2176–2179.[5]
Sources
Optimization of derivatization time and temperature for silylation
Technical Support Center: Silylation Derivatization for GC-MS
Subject: Optimization of Time, Temperature, and Reagent Selection for Silylation To: Analytical Chemists, Metabolomics Researchers, and Drug Development Scientists From: Senior Application Scientist, Chromatography Division
Executive Summary
Silylation is the most critical sample preparation step in GC-MS for polar analytes. It replaces active hydrogens (–OH, –COOH, –NH, –SH) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][2]
However, "standard" protocols (e.g., 60°C for 30 min) are often insufficient for complex matrices. This guide moves beyond basic recipes to the kinetic and thermodynamic principles governing derivatization, allowing you to optimize for maximum yield and minimal degradation.
Module 1: The Kinetic Sweet Spot (Time vs. Temperature)
The Core Conflict:
-
Kinetic Requirement: Sterically hindered groups (secondary amines, tertiary alcohols) require Heat (activation energy) to react.
-
Thermodynamic Risk: Thermally labile compounds (e.g.,
-keto acids, certain sugars) undergo degradation (decarboxylation, caramelization) at high temperatures.
Q: "Is there a universal time/temperature setting for all samples?" A: No. You must stratify your approach based on analyte class.
Protocol Optimization Matrix
| Analyte Class | Recommended Reagent | Temp (°C) | Time (min) | Mechanistic Rationale |
| Metabolomics (Sugars, Amino Acids, TCA intermediates) | MSTFA + 1% TMCS | 37°C | 30 | Low Temp Protection: Prevents degradation of thermally labile metabolites. Requires longer time for completion. |
| Steroids & Sterols (Hindered –OH groups) | BSTFA + 1% TMCS | 60–70°C | 30–60 | Activation Energy: Steric hindrance at C17 position requires heat to drive the nucleophilic attack. |
| Drugs of Abuse (Amphetamines, Opiates) | MSTFA or BSTFA | 60°C | 20–30 | Efficiency: Balance between speed and completeness.[3] Flash heating is often acceptable. |
| Fatty Acids (Carboxylic Acids) | MSTFA or MTBSTFA | Room Temp | 15–30 | High Reactivity: –COOH groups silylate rapidly; heat is unnecessary and may cause artifacts. |
Pro-Tip: For untargeted metabolomics, the Fiehn Lab Protocol is the gold standard: 37°C for 30 minutes using MSTFA. This preserves the widest range of labile compounds.
Module 2: Experimental Workflow Visualization
The following diagram outlines the Design of Experiment (DoE) approach to validate your optimal conditions. Do not guess; measure.
Caption: Design of Experiment (DoE) workflow for determining the optimal time/temperature balance.
Module 3: Troubleshooting & FAQs
Q1: "I see the reagent peak, but my analyte peak is missing or tiny. What happened?"
Diagnosis: Moisture Contamination. The Science: Silylation is a nucleophilic substitution reaction. Water is a stronger nucleophile than your analyte. If water is present, the reagent hydrolyzes into hexamethyldisiloxane (HMDS) rather than reacting with your sample. The Fix:
-
Lyophilization: Ensure samples are freeze-dried completely.
-
Azeotropic Drying: Add acetonitrile and evaporate to dryness to drag out residual water.
-
Check Solvents: Pyridine must be anhydrous (store over KOH pellets or molecular sieves).
Q2: "Why do I see split peaks or 'tailing' for my amines?"
Diagnosis: Incomplete Derivatization (Mono- vs. Di-TMS).
The Science: Primary amines (
-
Force Conditions: Increase temperature to 80°C.
-
Catalysis: Ensure your reagent contains 1% TMCS (Trimethylchlorosilane).[4] TMCS is a smaller, more aggressive silyl donor that "activates" the hindered sites.
-
Switch Reagent: Use MTBSTFA . The tert-butyldimethylsilyl group is bulkier but extremely stable, often favoring a single, stable derivative.
Q3: "What are these 'Artifact' peaks in my blank?"
Diagnosis: System Contamination or Septa Bleed. The Science: Silylation reagents are aggressive; they will silylate glass wool, septum particles, and column stationary phases if not handled correctly. Common Artifacts:
-
Polysiloxanes (m/z 73, 207, 281): Column bleed or septum degradation.
-
N-Methyl-trifluoroacetamide: The byproduct of MSTFA (solvent peak).[5]
-
Phthalates: Plasticizers from pipette tips or vial caps. The Fix: Use low-bleed "MS-Certified" septa and liners. Change the liner daily when running high-throughput silylation batches.
Module 4: Troubleshooting Logic Tree
Use this decision tree to diagnose poor chromatography in derivatized samples.
Caption: Logic tree for diagnosing common silylation failures.
References
-
Fiehn, O. (2016).[6] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A. Link
-
Agilent Technologies. (2011). Fiehn GC/MS Metabolomics Standards Kit - Derivatization Instructions. Link
-
Sigma-Aldrich. (2024). Derivatization Reagents for GC: MSTFA and BSTFA Protocols. Link
Sources
Technical Support Center: Ethoxydimethylphenylsilane Reaction Monitoring
Ticket ID: #Si-Ph-OEt-001 Subject: Optimization of TLC and GC Methods for Ethoxydimethylphenylsilane (PhMe₂SiOEt) Status: Open Assigned Specialist: Senior Application Scientist, Organosilicon Division
Executive Summary & Chemical Profile
User Query: "How do I accurately monitor reactions involving Ethoxydimethylphenylsilane without generating artifacts?"
Technical Assessment: Ethoxydimethylphenylsilane (CAS: 1825-58-7) presents a classic analytical paradox. It is volatile enough for Gas Chromatography (GC) but reactive enough to degrade on the acidic surface of silica gel during Thin Layer Chromatography (TLC). The primary failure mode in both methods is hydrolysis , where atmospheric moisture or acidic media converts the analyte into dimethylphenylsilanol (PhMe₂SiOH) and subsequently the dimer 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane.
| Property | Value | Analytical Implication |
| Boiling Point | ~204°C (at 760 mmHg) | Ideal for GC analysis on standard non-polar columns. |
| UV Activity | Yes (Phenyl group) | Visible at 254 nm on TLC (fluorescence quenching). |
| Hydrolytic Stability | Low to Moderate | Critical: Degrades on acidic silica gel; requires neutralized plates. |
| Key Impurity | Disiloxane Dimer | Appears as a "ghost peak" in GC or a smear in TLC. |
Method A: Thin Layer Chromatography (TLC)
Best for: Rapid qualitative screening, reaction progress checks.
Common Issue: The "Tailing" Phenomenon
Symptom: The spot for the starting material streaks, changes R_f values between runs, or appears as two distinct spots (the silane and the silanol hydrolysis product). Root Cause: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the Si-O-Et bond during the run.
Protocol: Neutralized Silica TLC
To prevent on-plate degradation, you must deactivate the acidic silanols on the plate.
-
Eluent Preparation:
-
Base Solvent: Hexane:Ethyl Acetate (9:1 or 8:2 depending on co-reactants).
-
Modifier: Add 1% Triethylamine (Et₃N) to the eluent system.
-
Why? The amine neutralizes the silica acidity, preserving the labile Si-OEt bond.
-
-
Plate Pre-Treatment (Optional but Recommended):
-
Dip the blank TLC plate in a solution of 5% Et₃N in Hexane.
-
Allow it to air dry for 5 minutes before spotting your sample.
-
-
Visualization:
Method B: Gas Chromatography (GC)
Best for: Quantitative conversion calculation, purity assay.
Common Issue: "Ghost Peaks" and Thermal Degradation
Symptom: You observe a peak at a much longer retention time than expected. Root Cause: This is the disiloxane (PhMe₂Si-O-SiMe₂Ph). It forms if the sample is wet or if the injector port is dirty/active.
Protocol: Quantitative GC Method
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5, or equivalent).
-
Reason: Non-polar stationary phases minimize interaction with the silyl ether.
-
-
Carrier Gas: Helium or Hydrogen (Constant Flow: 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Detector: FID at 300°C.
Temperature Program:
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 2.0 |
| Ramp 1 | 20 | 280 | 5.0 |
Sample Preparation (Critical):
-
Quench: If the reaction involves strong bases (e.g., LiHMDS, NaH), quench a small aliquot with anhydrous dilute acid or buffer before injection. Strong bases at 250°C in the injector will destroy the column phase and the analyte.
-
Diluent: Use anhydrous Hexane or Dichloromethane .
-
Avoid: Methanol or Ethanol (will cause trans-esterification in the injector).
-
Avoid: Wet solvents (will cause hydrolysis).[3]
-
Troubleshooting Workflows
Workflow 1: Method Selection Logic
Caption: Decision tree for selecting the appropriate monitoring technique based on data requirements.
Workflow 2: Troubleshooting "Ghost Spots/Peaks"
Caption: Diagnostic flow for identifying and resolving hydrolysis artifacts in chromatography.
Frequently Asked Questions (FAQ)
Q: Can I use HPLC to monitor this reaction? A: Yes, but it is challenging. Reverse-phase HPLC uses aqueous mobile phases (Water/MeCN), which will hydrolyze the ethoxy group during the run. You would need to use Normal Phase HPLC with non-polar solvents (Hexane/IPA) and a silica column, but the same acidity issues apply as with TLC. GC is superior for this specific molecule.
Q: My TLC spot disappears after a few minutes. Why? A: The ethoxysilane is volatile. If you leave the plate under a high-vacuum pump or a stream of hot air for too long, the compound may evaporate off the silica. Visualize immediately after drying.
Q: What is the specific Rf value? A: In 10% EtOAc/Hexane, Ethoxydimethylphenylsilane typically shows an Rf of 0.6 – 0.7 . The hydrolysis product (Silanol) is much more polar and will streak near Rf 0.1 – 0.2 .
References
-
PubChem. (n.d.).[4] Ethoxydimethylphenylsilane Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Gelest, Inc. (2020). Silane Stability in Aqueous Solution and on Silica. Gelest Technical Brochures. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2025). Gas chromatographic determination of alkoxysilanes. Analyst. Retrieved January 29, 2026, from [Link]
Sources
Unexpected cleavage of silyl ether under reaction conditions
Topic: Unexpected Cleavage of Silyl Ethers Under Reaction Conditions Role: Senior Application Scientist Status: Operational
Introduction: The Case of the Vanishing Protecting Group
The Issue: You installed a silyl ether (TBS, TES, TBDPS) to protect an alcohol, but after a subsequent transformation—or even simple purification—the protecting group is gone.
The Reality: Silyl ethers are not "set-and-forget" shields. They are chemically active species susceptible to specific electronic and steric environments.[1] While fluoride (TBAF) is the intended method of removal, unintended cleavage is almost always caused by one of three culprits: Hidden Acidity , Catalyst-Mediated Solvolysis , or Nucleophilic Solvent Participation .
This guide provides the diagnostic logic and protocols to identify and fix these specific failure modes.
Diagnostic Workflow
Before adjusting your reaction, use this logic tree to identify the root cause of the cleavage.
Figure 1: Diagnostic logic for identifying the source of unexpected silyl ether deprotection.
Technical Support Modules (Troubleshooting & FAQs)
Module 1: The Hidden Acid (Lewis & Brønsted)
Scenario: You ran a reaction involving a Lewis Acid (e.g.,
Q: Why did my silyl ether cleave without strong acid? A: Silyl ethers are basic at the oxygen atom. Protonation or coordination of a Lewis Acid to the ethereal oxygen weakens the Si-O bond, making the silicon atom hyper-susceptible to nucleophilic attack by even trace amounts of water or alcohol in the solvent.
Mechanism:
-
Coordination:
-
Attack: Water/Alcohol attacks the Pentacoordinate Silicon.
-
Collapse: The bond breaks to release the alcohol and silylated byproduct.
Corrective Protocol: Buffered Lewis Acid Catalysis If you must use a Lewis Acid in the presence of a silyl ether, you must scavenge adventitious protons.
-
Select Buffer: Use 2,6-Lutidine or 2,6-Di-tert-butylpyridine . These are sterically hindered bases that will neutralize protons but are too bulky to poison the Lewis Acid center.
-
Stoichiometry: Add 1.1 equivalents of the base relative to the Lewis Acid.
-
Execution: Pre-mix the substrate and the base before adding the Lewis Acid at low temperature (-78 °C).
Module 2: The Hydrogenation Hazard (Pd/C)
Scenario: You attempted to remove a Benzyl (Bn) group using
Q: Is Pd/C cleaving my silyl ether via hydrogenolysis?
A: Rarely. The cleavage is usually acid-catalyzed solvolysis , not hydrogenolysis.[2] Commercial Pd/C often contains residual mineral acids (HCl) and
Data: Solvent Effects on Pd/C Cleavage Ref: Sajiki et al. (2003) [2]
| Solvent | TBS Stability | TES Stability | Mechanism |
| Methanol | Unstable (Cleaves) | Unstable | Acidic Solvolysis |
| Ethanol | Moderate | Unstable | Acidic Solvolysis |
| Ethyl Acetate | Stable | Stable | Inert |
| THF | Stable | Moderate | Inert |
Corrective Protocol: Catalyst Poisoning To prevent silyl cleavage during hydrogenation:
-
Option A (Solvent Switch): Switch from Methanol to Ethyl Acetate or THF .
-
Option B (Base Poison): Add 5-10 equivalents of Ammonia or Pyridine to the reaction mixture before adding the catalyst.
-
Option C (Catalyst Switch): Use Pd(OH)₂ (Pearlman’s Catalyst) , which is non-acidic, or Ethylenediamine-poisoned Pd/C [3].
Module 3: The Silica Gel Trap
Scenario: Your NMR showed the product was pure and protected. After flash column chromatography, the silyl group is gone or degraded.
Q: Why does silica gel remove my protecting group?
A: Standard silica gel is acidic (pH 4.0 – 5.0) due to surface silanol groups (
Corrective Protocol: Neutralizing Silica Never run a labile silyl ether (TMS/TES) on untreated silica.
-
Prepare Slurry: Mix your silica gel with the starting solvent (e.g., Hexanes).
-
Add Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Pack Column: Pour the column.
-
Flush: Flush with 2 column volumes of solvent without Et3N to remove excess base (optional, but recommended for sensitive compounds).
-
Run: The silica surface is now neutralized (
).
Strategic Planning: Stability Matrix
Use this table to select the correct protecting group based on your planned downstream chemistry. Data represents relative half-lives normalized to TMS [4].[3]
| Protecting Group | Structure | Acid Stability (Relative Rate) | Base Stability (Relative Rate) | Best Use Case |
| TMS | 1 (Extremely Labile) | 1 (Labile) | Temporary protection; enhancing volatility for GC/MS. | |
| TES | ~64 | ~10-100 | Selective deprotection in presence of TBS. | |
| TBS (TBDMS) | ~20,000 | ~20,000 | The standard. Stable to mild acid/base.[4] | |
| TIPS | ~700,000 | ~100,000 (Highest) | Best for Base Stability. Survives strong nucleophiles (BuLi). | |
| TBDPS | ~5,000,000 (Highest) | ~20,000 | Best for Acid Stability. Survives Lewis Acids better than TBS. |
Key Insight:
-
Need to survive Base/Nucleophiles ? Choose TIPS .
-
Note: TBDPS is less stable to base than TIPS because the phenyl rings are electron-withdrawing, making the Silicon more electrophilic to hydroxide attack.
Mechanistic Visualization
Understanding the failure mode helps prevent it. Below is the mechanism for Acid-Catalyzed Hydrolysis, the most common cause of unexpected cleavage.
Figure 2: Mechanism of acid-catalyzed silyl ether cleavage via pentacoordinate silicon intermediate.
References
-
Corey, E. J., & Venkateswarlu, A. (1972).[4][7][8][9] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][7][9] Journal of the American Chemical Society, 94(17), 6190–6191.[7] Link
-
Sajiki, H., et al. (2003).[10] A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers.[10] Chemical Communications, (5), 654-655. Link
-
Hattori, K., Sajiki, H., & Hirota, K. (2001). Undesirable Deprotection of O-TBDMS Groups by Pd/C-Catalyzed Hydrogenation and Chemoselective Hydrogenation Using a Pd/C(en) Catalyst.[11] Tetrahedron, 57(11), 2109-2114. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[8] John Wiley & Sons. (General Reference for Stability Data). Link
-
Nelson, T. D., & Crouch, R. D. (1996).[12] Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. mindat.org [mindat.org]
- 8. connectsci.au [connectsci.au]
- 9. total-synthesis.com [total-synthesis.com]
- 10. A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Ethoxydimethylphenylsilane (EDMPS) Derivatization
Current Status: Operational
Topic: Matrix Effects & Reaction Efficiency
Reagent Code: EDMPS (
Executive Summary: The EDMPS Challenge
Ethoxydimethylphenylsilane (EDMPS) is a specialized silylating reagent. Unlike the ubiquitous Trimethylchlorosilane (TMS-Cl) or BSTFA, which are highly reactive "blunt instruments," EDMPS is an alkoxysilane . It offers distinct advantages: it releases non-corrosive ethanol rather than HCl (crucial for acid-sensitive analytes) and introduces a phenyl group that enhances UV detectability and hydrolytic stability.
However, this stability comes at a cost: EDMPS is kinetically sluggish. It requires specific activation (catalysis) to react with alcohols or phenols. Consequently, "Matrix Effects" in this context are rarely just about MS ion suppression; they are often chemical interferences where matrix components (water, salts, competing nucleophiles) deactivate your catalyst or hydrolyze the reagent before it reaches the analyte.
Module 1: Reaction Efficiency & Kinetics
Q: My derivatization yield is consistently low (<40%), even with excess reagent. Is the reagent bad?
A: It is likely not the reagent, but the activation energy barrier .
Unlike chlorosilanes, the ethoxy bond (
The Fix: You must use a Nucleophilic Catalyst . The gold standard for alkoxysilane derivatization is Fluoride ion catalysis .
-
Protocol: Add TBAF (Tetrabutylammonium fluoride) (1.0 M in THF) at 1–5 mol% relative to the reagent.
-
Mechanism: Fluoride forms a hypervalent pentacoordinate silicon intermediate, making the silicon highly susceptible to attack by the alcohol analyte.
Q: Why does the reaction fail specifically in my plasma extracts but works in pure solvent standards?
A: This is a classic Matrix-Induced Catalyst Poisoning . Biological matrices (plasma, urine) contain high concentrations of buffering salts (phosphates, carbonates) and residual water.
-
Water Competition: Water is a smaller, better nucleophile than your drug molecule. In the presence of fluoride, water rapidly hydrolyzes EDMPS into Dimethylphenylsilanol , consuming the reagent.
-
Catalyst Sequestration: Endogenous metal ions or acidic species in the matrix can bind to the fluoride or protonate the alkoxide intermediate, halting the catalytic cycle.
The Fix:
-
Lyophilization is Non-Negotiable: Solvent evaporation under nitrogen is often insufficient to remove bound water in plasma. Freeze-drying is recommended.
-
Solvent Swap: Switch to Aprotic Polar Solvents (THF or Acetonitrile). Avoid protic solvents (MeOH, EtOH) as they will react with the reagent.
Module 2: Troubleshooting Guide (Decision Logic)
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose low efficiency based on the specific failure mode.
Caption: Diagnostic logic flow for identifying the root cause of EDMPS derivatization failure.
Module 3: Matrix Interferences & Artifacts
Q: I see a large interfering peak at the start of my chromatogram. What is it?
A: This is likely Dimethylphenylsilanol or 1,3-Dimethyl-1,3-diphenyl-disiloxane .
-
Origin: When EDMPS reacts with residual moisture in your matrix (or wet solvents), it forms the silanol. Two silanol molecules then condense to form the disiloxane.
-
Impact: These byproducts can foul the GC inlet or suppress ionization in LC-MS sources.
-
Solution:
-
Use Molecular Sieves (3Å) in your reaction solvent.
-
Post-Derivatization Evaporation: The byproduct (Ethanol) is volatile, but the siloxanes are not. You may need a liquid-liquid extraction (Hexane/Water) step after derivatization to wash away the hydrolysis products if your analyte is sufficiently hydrophobic.
-
Q: Can I use this reagent for urine analysis?
A: Yes, but Urea is a major interference. Urea contains reactive amine groups that can compete with your analyte for the silylating agent, forming silyl-ureas.
-
Protocol Adjustment: You must perform an SPE (Solid Phase Extraction) or LLE (Liquid Liquid Extraction) cleanup before derivatization to remove urea and bulk salts. Do not attempt "dilute-and-shoot" derivatization in urine with EDMPS.
Module 4: Optimized Protocol (SOP)
To minimize matrix effects and maximize repeatability, follow this "Self-Validating" protocol.
Standard Operating Procedure: Fluoride-Catalyzed EDMPS Derivatization
| Step | Action | Scientific Rationale |
| 1. Prep | Dry sample extract (N2 stream or Lyophilizer). | Critical: Water competes with analyte for Si center ( |
| 2. Solvent | Add 100 µL anhydrous THF (Tetrahydrofuran). | Aprotic polar solvent stabilizes the pentacoordinate silicon intermediate. |
| 3. Reagent | Add 50 µL EDMPS . | Excess reagent drives equilibrium (Le Chatelier's principle). |
| 4. Catalyst | Add 10 µL TBAF (1.0 M in THF). | Fluoride acts as the nucleophilic activator, weakening the Si-OEt bond. |
| 5. Reaction | Incubate at 60°C for 30-60 mins . | Heat overcomes steric hindrance of the bulky Phenyl group. |
| 6. Quench | (Optional) Add 10 µL Acetic Acid. | Neutralizes the TBAF to prevent column damage (fluoride strips silica columns). |
| 7. Analysis | Inject directly into GC-MS or dilute for LC-MS. | The phenyl group provides unique retention on C18 and Phenyl-Hexyl columns. |
Module 5: Mechanistic Insight
Understanding the mechanism helps predict when the reaction will fail. The reaction follows a Nucleophilic Substitution at Silicon (
Caption: Fluoride-catalyzed mechanism. The fluoride ion activates the silicon, allowing the alcohol (analyte) to displace the ethoxy group.
References
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. (Detailed mechanisms on alkoxysilane hydrolysis and catalysis). Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: Silylation. (Comparative reactivity of silyl reagents). Link
-
Radosevich, A. T., et al. (2023).[1][2] Deoxyfluorination of Alcohols by Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society. (Discusses fluoride activation mechanisms relevant to silicon centers). Link
-
Rogatsky, E., & Stein, D. (2005).[3] Evaluation of matrix effect and chromatography efficiency: new parameters for validation of method development. Journal of the American Society for Mass Spectrometry.[3] (Foundational text on defining matrix effects). Link
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 3. Evaluation of matrix effect and chromatography efficiency: new parameters for validation of method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Dimethylphenylsilyl (DMPS) vs. TBDMS for Alcohol Protection
This comparative guide details the technical distinctions between Dimethylphenylsilyl (DMPS) ethers (typified by Ethoxydimethylphenylsilane) and tert-Butyldimethylsilyl (TBDMS/TBS) ethers for alcohol protection.
Executive Summary: The Stability-Lability Trade-off
In drug development and complex organic synthesis, the choice between Dimethylphenylsilyl (DMPS) and tert-Butyldimethylsilyl (TBS) protection hinges on the required stability profile.
-
TBDMS (TBS): The industry standard for robust protection. Its bulky tert-butyl group confers high stability against basic hydrolysis and mild nucleophiles, making it ideal for multi-step sequences.
-
DMPS (PhMe₂Si-): A specialized, "tunable" alternative. The phenyl ring reduces steric bulk compared to tert-butyl and introduces electron-withdrawing character, making the silyl ether significantly more labile (approx. 10–100x faster removal than TBS). It is the protecting group of choice when TBS is too stable to be removed without damaging sensitive scaffolds, or when an aromatic handle is required for UV/NMR detection.
Note on Nomenclature: Ethoxydimethylphenylsilane (
Structural & Mechanistic Analysis
2.1 Steric vs. Electronic Control
The reactivity difference stems directly from the substituents on the silicon atom.
| Feature | TBDMS (TBS) | DMPS (PhMe₂Si) | Mechanistic Implication |
| Substituent | tert-Butyl ( | Phenyl (Ph) | Steric Shielding: The spherical bulk of |
| Electronic Effect | Inductive Donor (+I) | Inductive Withdrawer (-I) | Electrophilicity: The Phenyl ring withdraws electron density from Si via induction, making the Si center more electrophilic and susceptible to hydrolysis (acidic or basic). |
| Bond Length | Si-C ( | Si-C ( | While the Si-Ph bond itself is stable, it activates the adjacent Si-O bond towards cleavage. |
2.2 Stability Hierarchy
Empirical data places these groups in a distinct stability order relative to Trimethylsilyl (TMS):
Performance Comparison Matrix
| Metric | TBDMS (TBS) | DMPS (PhMe₂Si) | Verdict |
| Acid Stability | High. Survives chromatography and mild acidic workups. | Low to Moderate. Cleaves with dilute AcOH or mild Lewis acids. | Use TBS for durability. |
| Base Stability | Excellent.[1][2] Stable to | Moderate. Stable to weak bases; cleaves with strong hydroxide/alkoxides. | Use TBS for basic steps. |
| Fluoride Sensitivity | Cleaves with TBAF (standard).[3] | Cleaves rapidly with TBAF or buffered HF. | DMPS allows selective deprotection in the presence of TBS. |
| Installation Ease | Standard (Cl/OTf reagents). Slower with hindered alcohols. | Fast. The less bulky Si center reacts rapidly even with | Use DMPS for sterically crowded alcohols. |
| Atom Economy | Moderate (generates Imidazole-HCl or TfOH). | High (Dehydrogenative coupling generates only | DMPS (via Hydrosilane) is greener.[4] |
Experimental Protocols
Protocol A: Standard TBDMS Protection (Silyl Chloride Method)
Standard robust protection for primary/secondary alcohols.
-
Reagents: Alcohol (1.0 equiv), TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv), DMF (0.5 M).
-
Procedure:
-
Dissolve alcohol and imidazole in anhydrous DMF under
. -
Add TBDMS-Cl portion-wise at 0 °C.
-
Warm to RT and stir 2–12 h.
-
Quench: Add saturated
.[2] Extract with .
-
-
Validation: TLC (stain with PMA/anisaldehyde). Product is usually less polar.
Protocol B: Green DMPS Protection (Dehydrogenative Coupling)
Modern, atom-economical installation using Dimethylphenylsilane (
-
Reagents: Alcohol (1.0 equiv), Dimethylphenylsilane (1.1 equiv), Catalyst (e.g.,
0.1 mol% or Cu/Ag nanoparticles). -
Procedure:
-
Note: This method avoids chloride salts and is ideal for acid-sensitive substrates.[3]
Protocol C: Selective Deprotection (DMPS vs. TBS)
Demonstrating the lability of DMPS.
-
Substrate: Molecule containing both
and . -
Conditions: Dilute HCl (0.1 N) in MeOH/THF or Pyridinium p-toluenesulfonate (PPTS) in EtOH.
-
Result: DMPS group is cleaved within 30 mins; TBS group remains intact (>95% retention).
Decision Framework (Visualization)
Figure 1: Decision matrix for selecting between TBDMS and DMPS based on steric environment and required stability.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link
- Rendler, S., & Oestreich, M. (2007). "Silylium Ion-Based Lewis Acid Catalysis in Organic Synthesis." Synthesis, 2007(11), 1727-1727.
-
BenchChem Technical Support. (2025). "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups." BenchChem.[2] Link
-
Mitsunori, I., et al. (2024).[4][5] "Facile Synthesis of Ultra-Small Silver Nanoparticles... for the Etherification of Silanes." MDPI, (Demonstrates
to conversion). Link - Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Comparative Stability Guide: TMS, TBDMS, and Dimethylphenylsilyl Ethers
Executive Summary
In the architecture of organic synthesis, silyl ethers serve as the foundational protecting groups for alcohols.[1] Their utility relies on a predictable hierarchy of stability governed by steric bulk and electronic effects.[2]
This guide compares three specific silyl ethers:
-
TMS (Trimethylsilyl): The baseline—highly labile, minimal steric bulk.
-
TBDMS / TBS (tert-Butyldimethylsilyl): The industry standard—robust, sterically shielded.
-
DMPS (Dimethylphenylsilyl): The specialist—often confused with TBDPS, this group offers unique UV-tracking capabilities but retains lability comparable to TMS.
The Stability Hierarchy (Acidic Conditions)
TMS ≈ DMPS < TES < TBDMS (TBS) << TBDPS [2]
Part 1: Mechanistic Underpinning & Stability Analysis
Steric vs. Electronic Factors
The stability of silyl ethers is dictated by the rate of nucleophilic attack (by
-
TMS (
): Lacks steric hindrance. The silicon atom is exposed, allowing rapid formation of the pentacoordinate transition state required for hydrolysis. -
TBDMS (
): The tert-butyl group acts as a "steric umbrella," significantly increasing the activation energy for nucleophilic attack. This single substitution increases hydrolytic stability by times compared to TMS. -
DMPS (
): Often assumed to be stable due to the phenyl group, DMPS is actually kinetically labile . The phenyl ring is planar and does not offer the 3D steric shielding of a tert-butyl group. Furthermore, the electron-withdrawing nature of the phenyl ring (via induction) can make the silicon center more electrophilic, potentially accelerating basic hydrolysis compared to alkyl-only analogs. Its primary advantage is UV detectability , not stability.
Quantitative Stability Comparison
The following data normalizes hydrolysis rates relative to TMS (Rate = 1).
| Feature | TMS (Trimethylsilyl) | DMPS (Dimethylphenylsilyl) | TBDMS (tert-Butyldimethylsilyl) |
| Formula | |||
| Acid Stability (Rel.[1][3][4][5] Rate) | 1 (Baseline) | ~1 - 2 (Labile) | 20,000 (Robust) |
| Base Stability (Rel. Rate) | 1 (Labile) | < 1 (Very Labile) | ~20,000 (Stable) |
| UV Detectability | No | Yes (Chromophore) | No |
| Primary Utility | GC/MS derivatization; Transient protection | UV-traceable transient protection | Multi-step synthesis protection |
Critical Insight: Do not confuse DMPS (
) with TBDPS (). TBDPS contains a tert-butyl group and is one of the most acid-stable silyl groups available. DMPS lacks this group and is nearly as fragile as TMS.
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the mechanistic pathways and decision logic for selecting these groups.
Caption: Decision matrix based on stability requirements and functional needs (UV tracking vs. Robustness).
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding before committing the entire batch.
Protocol A: General Silylation (Protection)
Applicable for TBDMS and DMPS.[6] TMS is usually applied via TMSCl/HMDS without imidazole for GC prep.
Reagents:
-
Substrate Alcohol (
) -
Silyl Chloride (
: TBDMSCl or DMPSCl) -
Imidazole (Acid scavenger and catalyst)
-
DMF (Solvent, anhydrous)
Step-by-Step:
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add Imidazole (2.5 equiv).[3] The solution should remain clear.
-
Addition: Add Silyl Chloride (1.2 equiv) portion-wise at 0°C.
-
Expert Tip: For TBDMS, add as a solid. For DMPS (liquid), add via syringe.
-
-
Reaction: Warm to Room Temperature (RT) and stir.
-
TBDMS: Typically complete in 1–12 hours.
-
DMPS: Typically complete in < 1 hour (faster due to lower steric bulk).
-
-
Validation (TLC): Check for the disappearance of the starting material.
-
Note: DMPS product will be UV active. TBDMS product will likely require staining (e.g., PMA or Anisaldehyde) unless the substrate itself is UV active.
-
-
Workup: Dilute with
, wash with water (3x) to remove DMF/Imidazole, wash with brine, dry over , and concentrate.
Protocol B: Selective Deprotection (The "Acid Test")
Demonstrates the stability difference.[2][7] This condition cleaves TMS/DMPS rapidly but leaves TBDMS intact.
Reagents:
-
Acetic Acid (
) -
THF
-
Water[8]
Procedure:
-
Dissolve the silyl ether in a mixture of
(3:1:1) at RT. -
TMS/DMPS: Cleavage occurs within 15–30 minutes.
-
TBDMS: Stable for hours to days under these specific conditions. (Requires heating or stronger acid like TFA to cleave efficiently).
Protocol C: Universal Fluoride Deprotection
Cleaves all three, but rates vary.
Reagent: TBAF (Tetra-n-butylammonium fluoride) 1.0 M in THF.
-
Add TBAF (1.1 equiv) to a solution of silyl ether in THF at 0°C.
-
TMS/DMPS: Instant cleavage (< 5 mins).
-
TBDMS: Rapid cleavage (15–60 mins).
References
-
BenchChem. A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups. (2025). Retrieved from
-
Gelest. Deprotection of Silyl Ethers - Gelest Technical Library. Retrieved from
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers (TBDMS). Retrieved from
-
Wikipedia. Silyl ether. Retrieved from
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Orthogonal Protecting Group Strategies with Ethoxydimethylphenylsilane
Executive Summary
Ethoxydimethylphenylsilane (PhMe₂SiOEt) represents a specialized tier of silylating agents designed for "Green" and neutral-condition protection strategies. Unlike the ubiquitous silyl chlorides (e.g., TBDMSCl, PhMe₂SiCl) which generate stoichiometric amine salts and require basic conditions, PhMe₂SiOEt utilizes a trans-silylation mechanism .
This guide analyzes the Dimethylphenylsilyl (DMPS) group installed by this reagent, positioning it within the orthogonal stability hierarchy relative to TBS, TES, and TBDPS. The DMPS group offers a unique balance: it is less sterically demanding than TBDPS, allowing for easier introduction, yet possesses the chromophore necessary for UV detection—a critical advantage over TES and TBS in HPLC monitoring.
Part 1: The Chemistry of Ethoxydimethylphenylsilane
The Reagent Profile
-
Reagent: Ethoxydimethylphenylsilane
-
Formula: Ph(CH₃)₂Si-OCH₂CH₃
-
Leaving Group: Ethanol (EtOH)
-
Primary Utility: Neutral-condition installation of the DMPS group; avoidance of chloride/triflate ions.
Mechanism: Catalytic Trans-silylation
The installation of the DMPS group using PhMe₂SiOEt does not proceed via the standard
Key Catalysts:
-
Iodine (
): Acts as a mild Lewis acid. -
Zinc Triflate (
): Highly efficient for hindered alcohols. -
Solid Acids (e.g., Nafion-H): For heterogeneous, metal-free protocols.
Visualization: Catalytic Trans-silylation Cycle
Caption: Figure 1. Mechanism of catalytic trans-silylation where the ethoxy group is displaced by the substrate alcohol, releasing ethanol.
Part 2: Comparative Stability & Orthogonality
The DMPS group occupies a "Goldilocks" zone in silyl ether stability. It is sufficiently stable to survive many standard organic transformations (reductions, mild oxidations) but can be selectively removed in the presence of more robust silyl groups.
Stability Hierarchy
The following hierarchy dictates the orthogonal strategy. Groups to the left are removed first; groups to the right survive.
Acid Stability: TMS < DMPS ≈ TES < TBS < TIPS < TBDPS[1][2]
Base/Fluoride Stability: TMS < TES < DMPS < TBS < TBDPS[1][2]
Comparative Data Analysis
| Feature | DMPS (Dimethylphenylsilyl) | TBS (tert-Butyldimethylsilyl) | TBDPS (tert-Butyldiphenylsilyl) | TES (Triethylsilyl) |
| Reagent Source | PhMe₂SiOEt (Neutral) | TBSCl (Basic) | TBDPSCl (Basic) | TESCl / TESOTf |
| Steric Bulk | Moderate | High | Very High | Low |
| Acid Half-Life | ~10 min (1% HCl/MeOH) | ~4 hrs | > 24 hrs | ~15 min |
| UV Detectability | Yes (Phenyl) | No | Yes (Diphenyl) | No |
| Fluoride Sensitivity | High | Moderate | Low | High |
| Orthogonality | Cleavable vs. TBDPS | Standard Reference | Survives DMPS removal | Cleavable vs. TBS |
Strategic Use Cases
-
UV Tracing: In complex synthesis, replacing a TES group with DMPS allows for UV detection of intermediates without significantly altering the steric environment or stability profile.
-
Orthogonal Deprotection:
-
Scenario: A molecule contains DMPS (secondary alcohol) and TBDPS (primary alcohol).
-
Action: Treat with dilute acetic acid or stoichiometric TBAF at 0°C.
-
Result: DMPS is cleaved; TBDPS remains intact.
-
Visualization: Orthogonal Selectivity Map
Caption: Figure 2. Stepwise deprotection strategy demonstrating the removal of DMPS prior to TBS and TBDPS.
Part 3: Experimental Protocols
Protocol A: Neutral Protection using Ethoxydimethylphenylsilane
Rationale: This method avoids the use of amine bases (imidazole/pyridine) which can cause epimerization in sensitive substrates.
Reagents:
-
Substrate Alcohol (1.0 equiv)
-
Ethoxydimethylphenylsilane (1.2 equiv)
-
Iodine (
) (5 mol%) or Zinc Triflate (2 mol%) -
Solvent:
or Toluene (anhydrous)
Procedure:
-
Dissolve the alcohol (1.0 mmol) in anhydrous
(5 mL) under an argon atmosphere. -
Add Ethoxydimethylphenylsilane (1.2 mmol, 216 mg).
-
Add catalytic Iodine (12.7 mg, 0.05 mmol). The solution may darken initially.
-
Stir at room temperature. Monitor via TLC (DMPS group is UV active).
-
Note: The reaction is driven by the formation of ethanol. If the reaction stalls, gentle heating or applying a slight vacuum to remove ethanol will push the equilibrium.
-
-
Quench: Add saturated aqueous
(to reduce iodine) or . -
Workup: Extract with ether, wash with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography.
Protocol B: Selective Deprotection (DMPS in presence of TBS/TBDPS)
Rationale: Exploits the higher acid lability of the phenyldimethylsilyl ether compared to bulky alkyl silyl ethers.
Reagents:
Procedure:
-
Dissolve the substrate in a mixture of THF/Water (3:1).
-
Add Glacial Acetic Acid (3 equiv).
-
Stir at room temperature for 1–3 hours.
-
Monitoring: Check for the disappearance of the DMPS-protected spot. TBS and TBDPS ethers will remain stable under these conditions for >12 hours.
-
Workup: Neutralize carefully with saturated
(avoiding high pH spikes if other esters are present), extract, and purify.
Part 4: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (The definitive guide on silyl ether stability constants).
-
Karimi, B., & Golshani, B. (2000).[11] "Mild and highly efficient method for the silylation of alcohols using hexamethyldisilazane catalyzed by iodine under neutral conditions." Journal of Organic Chemistry, 65(21), 7228-7230. Link (Establishes the iodine-catalyzed mechanism applicable to alkoxysilanes).
-
Fleming, I. (1979). "Organic Silicon Chemistry." Comprehensive Organic Chemistry, Vol 3. Pergamon Press. (Foundational text on the electronic effects of the phenyl group on silicon).
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190-6191. Link (Baseline for TBS stability comparison).
-
Hanessian, S., & Lavallee, P. (1975).[10] "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Canadian Journal of Chemistry, 53(19), 2975-2977. Link (Establishes TBDPS as the acid-stable orthogonal partner).
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
Comparative Guide: Relative Stability of Silyl Ethers to Hydrolysis
[1][2][3]
Executive Summary: The Steric-Electronic Balance
For the drug development chemist, silyl ethers are not merely blocking groups; they are tunable rheostats of reactivity. The selection of a silyl protecting group—ranging from the labile Trimethylsilyl (TMS) to the fortress-like tert-Butyldiphenylsilyl (TBDPS)—dictates the orthogonality of a synthetic route.
The Core Axiom: Stability generally correlates with steric bulk at the silicon center.[1][2] However, electronic effects (induction from phenyl rings) create critical inversions in stability trends between acidic and basic environments.
Mechanistic Underpinnings[5]
To manipulate these groups effectively, one must understand the failure modes. Silyl ether cleavage is not a singular mechanism but a bifurcation depending on pH.
Acid-Catalyzed Hydrolysis ( -like)
In acidic media, the reaction is driven by the protonation of the ether oxygen, converting the alkoxide into a better leaving group (alcohol). The rate-determining step is the nucleophilic attack (usually by water) on the silicon atom.
-
Key Factor: Steric hindrance on the Silicon atom blocks the incoming nucleophile.
-
Result: TBDPS is exceptionally stable here because the phenyl rings and tert-butyl group create a massive steric wall.
Base-Catalyzed Hydrolysis (Nucleophilic Attack)
In basic media, there is no protonation. The nucleophile (OH⁻ or alkoxide) attacks the silicon atom directly to form a pentacoordinate silicate intermediate.
-
Key Factor: Electronic density and sterics.[3][4] Electron-withdrawing groups (like Phenyls in TBDPS) make the Silicon more electrophilic, potentially rendering it more susceptible to attack than purely alkyl-substituted silanes (like TIPS) despite the bulk.
Visualization: Stability Hierarchy & Mechanism
The following diagram illustrates the relative stability ("The Step Up") and the mechanistic divergence.
Caption: Comparative stability hierarchy. Note the dominance of TBDPS in acid vs. the superiority of TIPS in base.[1]
Comparative Stability Matrix
The following data normalizes the hydrolysis rates relative to TMS (set to 1). This quantitative view highlights why "switching to TBDPS" is a drastic change in acid stability, not a subtle tweak.
| Protecting Group | Structure | Acid Stability ( | Base Stability ( | Primary Utility |
| TMS (Trimethylsilyl) | 1 | 1 | Transient protection; Mass Spec derivatization.[6][4] | |
| TES (Triethylsilyl) | 64 | 10-100 | Labile group; selectively cleaved in presence of TBS. | |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 | The Workhorse. Balanced stability. Standard for early-stage synthesis. | |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 | Acid Tank. Survives harsh acidic conditions (e.g., glycosylations). | |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 | Base Bunker. Bulky isopropyls shield against nucleophiles better than Ph. |
Critical Insight: While TBDPS is often cited as "more stable" than TBS, this is strictly true for acid. In strong base (e.g., NaOH/reflux), the electron-withdrawing phenyl rings can actually make TBDPS more labile than TBS or TIPS due to increased electrophilicity at the silicon center [1]. TIPS is the gold standard for base resistance.
Experimental Protocols
Reliable deprotection is as critical as protection.[7] The following workflows are designed for selectivity.
Protocol A: Selective Acid Deprotection (TBS cleavage in presence of TBDPS)
Target: Removal of TBS while retaining TBDPS.
-
Reagent Preparation: Prepare a solution of Camphorsulfonic Acid (CSA) (0.1 equiv) in MeOH:CH₂Cl₂ (1:1).
-
Why CSA? It is a mild, controllable organic acid compared to HCl.
-
-
Reaction: Cool substrate solution to 0°C. Add CSA solution.
-
Monitoring: Stir at 0°C for 1 hour. TBDPS is stable under these conditions; TBS will cleave.
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol B: General Fluoride Deprotection (TBAF)
Target: Global deprotection of silyl ethers.
-
Reagent: Tetrabutylammonium fluoride (TBAF ) (1.1 equiv per silyl group) in THF.
-
Buffering (Critical Step): If the substrate contains base-sensitive groups (esters, epoxides), add Acetic Acid (1.1 equiv) to the TBAF solution before addition to the substrate.
-
Why? Commercial TBAF contains significant amounts of hydroxide (
) and bifluoride ( ), which are basic. Acetic acid buffers the solution to pH ~7, preventing unwanted ester hydrolysis or eliminations [2].
-
-
Reaction: Stir at room temperature.
-
TMS/TES: < 5 mins.
-
TBS: 30-60 mins.
-
TIPS/TBDPS: 2-12 hours (TBDPS may require heating to 50°C if sterically crowded).
-
-
Workup: Quench with water. Note: Silicon byproducts can be sticky. A wash with saturated NH₄Cl helps.
Visualization: Deprotection Decision Tree
Use this logic flow to select the correct reagent.
Caption: Decision matrix for selecting deprotection conditions based on substrate sensitivity and orthogonality requirements.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[8]1972 , 94, 6190–6191.
-
Cunico, R. F.; Bedell, L. "The Triisopropylsilyl Group as a Hydroxyl Protecting Group." J. Org.[7][8] Chem.1980 , 45, 4797.
-
Nelson, T. D.; Crouch, R. D. "Selective Deprotection of Silyl Ethers."[5] Synthesis1996 , 1031–1069.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Safety Operating Guide
Ethoxydimethylphenylsilane proper disposal procedures
Senior Application Scientist Note: The following guide treats Ethoxydimethylphenylsilane (CAS 1825-58-7) not merely as a solvent waste, but as a reactive intermediate. The primary operational risk with this compound is not its toxicity, but its "silent" hydrolysis. Upon contact with atmospheric moisture, the ethoxy group cleaves to release ethanol. In a tightly sealed waste drum, this off-gassing can pressurize the container, creating a physical hazard. This protocol prioritizes pressure management and chemical segregation.
Part 1: Chemical Profile & Critical Hazards
Before initiating disposal, verify the chemical identity and understand the "Invisible" hazards that standard SDSs sometimes underemphasize.
| Parameter | Data | Operational Implication |
| Chemical Name | Ethoxydimethylphenylsilane | Target Substance |
| CAS Number | 1825-58-7 | Verification ID |
| Flash Point | ~78°C (172°F) | Combustible Liquid. Classify as Ignitable Waste (D001) for safety margins. |
| Hydrolysis Product | Ethanol + Silanols | Pressure Hazard. Waste containers must be vented. |
| Specific Gravity | ~0.96 g/mL | Lighter than water; will float during aqueous spills. |
| Incompatibilities | Oxidizers, Water, Acids, Bases | Explosion Risk. Never mix with Peroxides or Nitric Acid. |
Part 2: The Mechanism of Hazard (The "Why")
To safely dispose of this silane, you must understand its reactivity. Unlike stable organic solvents, Ethoxydimethylphenylsilane is moisture-sensitive.
The Hydrolysis Trap: When placed in a waste container with "wet" solvents (e.g., acetone with residual water), the following reaction occurs:
Why this matters:
-
Ethanol Generation: You are chemically generating a lower flash-point solvent (Ethanol, FP: 13°C) inside your waste container, potentially lowering the overall flash point of the waste mixture.
-
Pressure Build-up: If the container is sealed immediately after adding the silane to a wet waste stream, the evolution of ethanol vapor (and potential siloxane condensation byproducts) can bulge or rupture the drum.
Visualization: The Hydrolysis Risk Pathway
Figure 1: The "Silent" Hazard. Contact with moisture generates ethanol, increasing flammability and vapor pressure inside waste containers.
Part 3: Disposal Protocols
Protocol A: Bulk Disposal (Standard Workflow)
Use this for expired reagents or reaction leftovers (>50 mL).
-
Stream Selection: Classify as Non-Halogenated Organic Solvent Waste .
-
Note: Although it contains Silicon, it burns well in commercial incinerators. Do not place in "Aqueous" or "Acidic" waste streams.
-
-
Container Compatibility: Use HDPE (High-Density Polyethylene) or Steel cans.
-
Avoid: Glass containers for large waste volumes (breakage risk).
-
-
Bulking:
-
Compatible solvents for dilution: Hexane, Toluene, Ethyl Acetate.
-
CRITICAL: Ensure the solvent waste stream is free of oxidizers (Hydrogen Peroxide, Nitric Acid).
-
-
Venting:
-
Use a Vented Cap (e.g., Nalgene® Eco-Funnel or pressure-relief cap) for the first 24 hours if mixing with other solvents, to allow any generated ethanol vapor to escape safely.
-
Protocol B: Empty Container & Residue Management
Use this for cleaning bottles before disposal.
-
The Triple Rinse:
-
Disposal of Rinsate: Combine Rinses 1 & 2 into the "Organic Solvent Waste" container.
-
Bottle Disposal: Deface the label. Once dry and odor-free, the glass bottle can usually be recycled or discarded as glass trash (verify local lab safety rules).
Protocol C: Emergency Spill Response
For spills > 100 mL outside a fume hood.
-
Evacuate & Ventilate: Remove ignition sources. The silane is combustible, but the hydrolysis byproduct (ethanol) is highly flammable.
-
Absorb: Use Vermiculite , Dry Sand , or Activated Carbon .
-
Do NOT use: Sawdust (combustible) or standard paper towels (surface area promotes rapid evaporation/flammability).
-
-
Scoop & Seal: Transfer absorbed material to a bucket. Do not seal the bucket air-tight immediately; cover loosely with a lid to prevent fume inhalation but allow pressure release.
-
Label: "Debris contaminated with Organosilanes (Flammable)."
Part 4: The Decision Logic
Follow this flowchart to determine the correct disposal path for your specific situation.
Figure 2: Operational Decision Tree. Note the critical checkpoint for Oxidizers.
References
-
United States Environmental Protection Agency (EPA). (2022). Management of Hazardous Waste Pharmaceuticals and Industrial Solvents (RCRA Guidelines). Retrieved from [Link]
-
Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries (Handling & Disposal Section). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
